molecular formula C9H10N2S B070691 1-Benzothiazol-2-yl-ethylamine CAS No. 177407-14-6

1-Benzothiazol-2-yl-ethylamine

Cat. No.: B070691
CAS No.: 177407-14-6
M. Wt: 178.26 g/mol
InChI Key: LXVJOKQWUUSEEO-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-ethylamine is a versatile benzothiazole-derived chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole heterocycle, a privileged structure in pharmacology, linked to a flexible ethylamine side chain. This molecular architecture makes it a valuable building block for the design and synthesis of novel bioactive molecules, particularly for probing protein-protein interactions and developing enzyme inhibitors. Researchers utilize this amine-functionalized benzothiazole as a key intermediate in the construction of compound libraries aimed at targeting a range of neurological and oncological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVJOKQWUUSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458666
Record name 1-Benzothiazol-2-yl-ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177407-14-6
Record name 1-Benzothiazol-2-yl-ethylamine
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Record name 1-(1,3-benzothiazol-2-yl)ethan-1-amine
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Foundational & Exploratory

Synthesis of 1-Benzothiazol-2-yl-ethylamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-Benzothiazol-2-yl-ethylamine hydrochloride, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with the commercially available benzothiazole. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and key reaction mechanisms.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride can be achieved through a four-step sequence starting from benzothiazole. The overall workflow involves the acylation of the benzothiazole ring, followed by oximation of the resulting ketone. Subsequent reduction of the oxime yields the target primary amine, which is then converted to its hydrochloride salt for improved stability and solubility.

Synthesis_Workflow Benzothiazole Benzothiazole Acetylbenzothiazole 1-(1,3-Benzothiazol-2-yl)ethan-1-one Benzothiazole->Acetylbenzothiazole Acylation Oxime 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime Acetylbenzothiazole->Oxime Oximation Amine 1-(1,3-Benzothiazol-2-yl)ethan-1-amine Oxime->Amine Reduction HCl_Salt This compound hydrochloride Amine->HCl_Salt Salt Formation

Caption: Overall synthetic workflow for this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields for steps 2 and 3 are based on typical literature values for analogous reactions and may vary.

StepReactantProductReagentsSolvent(s)Yield (%)
1Benzothiazole1-(1,3-Benzothiazol-2-yl)ethan-1-onen-Butyllithium, N-Methoxy-N-methylacetamideTHF39
21-(1,3-Benzothiazol-2-yl)ethan-1-one1-(1,3-Benzothiazol-2-yl)ethan-1-one oximeHydroxylamine hydrochloride, Sodium acetateEthanol/Water~80-90
31-(1,3-Benzothiazol-2-yl)ethan-1-one oxime1-(1,3-Benzothiazol-2-yl)ethan-1-amineLithium aluminum hydride (LiAlH₄)Anhydrous THF~70-85
41-(1,3-Benzothiazol-2-yl)ethan-1-amineThis compound hydrochlorideHydrochloric acid (in a suitable solvent)Diethyl ether>95

Experimental Protocols

Step 1: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-one (2-Acetylbenzothiazole)

This procedure follows a method involving the deprotonation of benzothiazole at the 2-position followed by acylation.

Materials and Reagents:

  • Benzothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Methoxy-N-methylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.

  • N-Methoxy-N-methylacetamide (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(1,3-Benzothiazol-2-yl)ethan-1-one as a solid.

Characterization Data (Literature):

  • Appearance: Yellow solid

  • Molecular Formula: C₉H₇NOS

  • Molecular Weight: 177.22 g/mol [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, 1H), 8.01 (d, 1H), 7.62-7.54 (m, 2H), 2.85 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 193.1, 166.8, 153.3, 136.7, 127.4, 126.8, 125.4, 122.0, 26.9.

  • Mass Spectrum (EI): m/z 177 (M⁺).[1]

Step 2: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime

This step involves the condensation of the ketone with hydroxylamine.

Materials and Reagents:

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

Procedure:

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime.

Expected Characterization:

  • Appearance: Crystalline solid.

  • Molecular Formula: C₉H₈N₂OS

  • Molecular Weight: 192.24 g/mol

  • IR (KBr, cm⁻¹): Appearance of a broad O-H stretch (~3200-3400 cm⁻¹) and a C=N stretch (~1640-1690 cm⁻¹), and disappearance of the C=O stretch of the starting ketone.

  • ¹H NMR: The spectrum is expected to show the disappearance of the acetyl methyl singlet and the appearance of a new methyl singlet at a slightly different chemical shift, along with a new singlet for the oxime hydroxyl proton. A mixture of (E) and (Z) isomers may be observed.

Step 3: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-amine

This step involves the reduction of the oxime to the corresponding primary amine using a strong reducing agent.

Oxime_Reduction cluster_reactants Reactants cluster_products Products Oxime 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime Amine 1-(1,3-Benzothiazol-2-yl)ethan-1-amine Oxime->Amine 1) LiAlH₄, THF 2) H₂O work-up LiAlH4 LiAlH₄

Caption: Reduction of the oxime to the primary amine.

Materials and Reagents:

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • A suspension of LiAlH₄ (2.0 eq) in anhydrous THF is prepared in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • A solution of 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

  • The reaction is cooled in an ice bath and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-(1,3-Benzothiazol-2-yl)ethan-1-amine.

  • The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Expected Characterization:

  • Molecular Formula: C₉H₁₀N₂S[2]

  • Molecular Weight: 178.25 g/mol [2]

  • IR (KBr, cm⁻¹): Disappearance of the C=N and O-H bands of the oxime and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).

  • ¹H NMR: The spectrum should show a quartet for the methine proton (CH-NH₂) and a doublet for the methyl group, along with signals for the aromatic protons and the amine protons.

  • ¹³C NMR: The spectrum will show a signal for the new stereocenter (CH-NH₂) and the adjacent methyl group.

Step 4: Synthesis of this compound hydrochloride

This final step involves the formation of the hydrochloride salt.

Materials and Reagents:

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-amine

  • Anhydrous diethyl ether or other suitable solvent (e.g., isopropanol, ethyl acetate)

  • Hydrochloric acid (concentrated, or as a solution in a suitable solvent like diethyl ether or dioxane)

Procedure:

  • The free base, 1-(1,3-Benzothiazol-2-yl)ethan-1-amine, is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid in diethyl ether (or another suitable solvent) is added dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to give this compound hydrochloride.

Expected Characterization:

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₁₁ClN₂S

  • Molecular Weight: 214.72 g/mol

  • Melting Point: The melting point should be determined and will be higher and sharper than that of the free base.

  • IR (KBr, cm⁻¹): Broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine salt (N⁺-H stretching).

  • ¹H NMR (DMSO-d₆ or D₂O): The chemical shifts of the protons adjacent to the nitrogen will be shifted downfield compared to the free base due to the presence of the ammonium salt. The NH₂ protons will appear as a broad singlet.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation node_s1 Benzothiazole C₇H₅NS node_p1 1-(1,3-Benzothiazol-2-yl)ethan-1-one C₉H₇NOS node_s1->node_p1 1) n-BuLi, THF, -78°C 2) N-Methoxy-N-methylacetamide node_p2 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime C₉H₈N₂OS node_p1->node_p2 NH₂OH·HCl, NaOAc Ethanol/Water, Reflux node_p3 1-(1,3-Benzothiazol-2-yl)ethan-1-amine C₉H₁₀N₂S node_p2->node_p3 1) LiAlH₄, Anhydrous THF 2) Work-up node_p4 This compound hydrochloride C₉H₁₁ClN₂S node_p3->node_p4 HCl in Diethyl Ether

Caption: Detailed four-step synthesis of this compound hydrochloride.

Mechanism of Oxime Reduction

The reduction of an oxime with lithium aluminum hydride is a key transformation in this synthesis. A plausible mechanism is outlined below.

Oxime_Reduction_Mechanism Oxime R-C(=N-OH)-R' Hydride_Attack Hydride Attack Oxime->Hydride_Attack Intermediate1 R-CH(N⁻-OH)-R' Hydride_Attack->Intermediate1 Coordination Coordination to AlH₃ Intermediate1->Coordination Intermediate2 R-CH(NH-O-AlH₃⁻)-R' Coordination->Intermediate2 Elimination Elimination Intermediate2->Elimination Imine R-CH(=NH)-R' Elimination->Imine Hydride_Attack2 Hydride Attack Imine->Hydride_Attack2 Amine_Anion R-CH(N⁻H)-R' Hydride_Attack2->Amine_Anion Protonation Protonation (Work-up) Amine_Anion->Protonation Amine R-CH(NH₂)-R' Protonation->Amine LiAlH4 LiAlH₄ LiAlH4->Hydride_Attack LiAlH4->Hydride_Attack2 H2O H₂O H2O->Protonation

Caption: Plausible mechanism for the reduction of an oxime to a primary amine using LiAlH₄.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1-Benzothiazol-2-yl-ethylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for determining and analyzing the crystal structure of 2-substituted benzothiazole compounds.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. While a solved crystal structure for 1-Benzothiazol-2-yl-ethylamine is not currently available in public crystallographic databases, this technical guide outlines the comprehensive methodologies required for its determination and analysis. The protocols and data presentation formats described herein are based on established practices for analogous benzothiazole derivatives, providing a robust framework for researchers in the field.

I. Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives. One common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For the title compound, a potential pathway is the condensation of 2-acetylbenzothiazole with an aminating agent, followed by reduction.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. Common solvents for benzothiazole derivatives include ethanol, methanol, dimethylformamide (DMF), and various mixtures.

II. Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Experimental Protocol

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers, such as the Bruker APEXII CCD, are commonly used for this purpose[1].

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. Software packages are used for data reduction and absorption correction[1].

The overall workflow for crystal structure determination is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection SCXRD Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Structural Analysis (Bonding, Packing) validation->analysis final_structure Final Crystal Structure analysis->final_structure

Figure 1: Experimental workflow for crystal structure determination.

III. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. This is typically done by least-squares minimization. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit[1][2].

IV. Data Presentation

The results of a crystal structure analysis are presented in a standardized format, including crystallographic data tables and molecular structure diagrams. The following tables provide examples of how such data would be presented, using representative values from the crystal structures of related benzothiazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterExample Value (from a related structure[1])
Empirical formulaC₂₄H₁₈N₄S₃
Formula weight495.66
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 6.6530(3) Å, α = 61.471(1)°b = 14.3098(6) Å, β = 88.474(2)°c = 14.5822(7) Å, γ = 79.138(1)°
Volume1194.61(9) ų
Z2
Density (calculated)1.379 Mg/m³
Absorption coefficient0.34 mm⁻¹
F(000)512
Crystal size0.15 × 0.12 × 0.10 mm³
Theta range for data collection2.0° to 28.3°
Reflections collected4691
Independent reflections4691
Goodness-of-fit on F²1.08
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.110
R indices (all data)R1 = 0.052, wR2 = 0.115
Largest diff. peak and hole0.28 and -0.29 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical for this compound)

BondLength (Å)AngleDegree (°)
S1-C21.75N3-C2-S1115.5
N3-C21.31C2-N3-C4109.5
C2-C101.48S1-C2-C10120.0
C10-C111.52N3-C2-C10124.5
C10-N121.47C2-C10-C11110.0
C2-C10-N12111.0
C11-C10-N12109.0

V. Structural Analysis and Potential Interactions

Once the crystal structure is determined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing can be performed. This information is crucial for understanding the compound's properties and for rational drug design. For instance, the benzothiazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be critical for its biological activity.

The following diagram illustrates a hypothetical signaling pathway where a benzothiazole derivative might act as an inhibitor, a common application for this class of compounds.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates cell_growth Cell Growth & Proliferation akt->cell_growth Promotes inhibitor This compound Derivative inhibitor->pi3k Inhibits

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

The determination of the crystal structure of this compound, and other novel benzothiazole derivatives, is a critical step in advancing their application in medicine and materials science. This technical guide provides a comprehensive overview of the necessary experimental and analytical procedures. By following these established methodologies, researchers can obtain high-quality structural data that will undoubtedly pave the way for future discoveries.

References

Spectroscopic and Structural Elucidation of 1-Benzothiazol-2-yl-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzothiazol-2-yl-ethylamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties associated with the benzothiazole scaffold. Accurate structural characterization is paramount for its application and further development. This technical guide provides a detailed overview of the expected spectroscopic properties of this compound and the experimental protocols for their determination. In the absence of publicly available experimental data for this specific molecule, this guide utilizes data from closely related analogs to predict its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the known effects of the benzothiazole ring and the ethylamine substituent.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic-H7.20 - 8.10Multiplet4HProtons on the benzene ring of the benzothiazole core.
CH~4.0 - 4.5Quartet1HMethine proton adjacent to the amino group and the benzothiazole ring.
NH₂Broad singlet2HAmine protons; chemical shift can vary with solvent and concentration.
CH₃~1.5 - 1.8Doublet3HMethyl protons of the ethylamine side chain.
¹³C NMR Predicted Chemical Shift (ppm) Notes
C=N~165 - 175Carbon of the thiazole ring double bonded to nitrogen.
Aromatic-C~120 - 155Carbons of the benzene ring.
CH~50 - 60Methine carbon of the ethylamine side chain.
CH₃~20 - 25Methyl carbon of the ethylamine side chain.

Table 2: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂S), the expected molecular weight is approximately 178.26 g/mol .

m/z Interpretation Notes
178[M]⁺Molecular ion peak.
163[M - CH₃]⁺Loss of a methyl group.
135[Benzothiazole]⁺Fragmentation leading to the benzothiazole cation.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200N-H stretchMedium, Broad
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
~1600C=N stretchMedium
1550 - 1450Aromatic C=C stretchStrong
~1370C-N stretchMedium
~750C-S stretchMedium

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit absorption bands in the UV region.

λmax (nm) Solvent Electronic Transition
~250 - 260Ethanolπ → π
~290 - 300Ethanolπ → π

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should cover the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover the range of 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.

    • EI-MS: Introduce the sample (if volatile) into the ion source. The electron energy is typically set to 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the liquid sample between two salt plates (e.g., NaCl) or cast a film on a salt plate from a solution.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation UV_Vis->Structural_Elucidation Final_Structure Verified Structure Structural_Elucidation->Final_Structure

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Process of Structural Elucidation

This diagram outlines the logical process of combining data from different spectroscopic techniques to determine the structure of an unknown molecule.

G cluster_data Spectroscopic Data Inputs cluster_deduction Structural Deduction MS_Data Mass Spectrometry (Molecular Formula) Propose_Fragments Propose Molecular Fragments MS_Data->Propose_Fragments IR_Data IR Spectroscopy (Functional Groups) IR_Data->Propose_Fragments NMR_Data NMR Spectroscopy (Connectivity, Environment) NMR_Data->Propose_Fragments Final_Structure Final Structure Confirmation NMR_Data->Final_Structure 2D NMR Verification Assemble_Structure Assemble Fragments into a Proposed Structure Propose_Fragments->Assemble_Structure Assemble_Structure->Final_Structure

An In-depth Technical Guide to the Chemical Properties of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Benzothiazol-2-yl-ethylamine, a heterocyclic amine belonging to the pharmacologically significant class of benzothiazoles. The benzothiazole scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. This document outlines the core chemical information, synthesis, and characterization of the title compound, based on established principles of benzothiazole chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.

Table 1: Chemical Identity and Computed Properties

PropertyValue
IUPAC Name 1-(1,3-benzothiazol-2-yl)ethan-1-amine
Synonyms 2-Benzothiazoleethanamine, α-methyl-
CAS Number 177407-14-6
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Canonical SMILES CC(N)C1=NC2=CC=CC=C2S1
InChI Key LXVJOKQWUUSEEO-UHFFFAOYSA-N
Appearance Not reported (likely a liquid or low-melting solid)
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents.
pKa Not experimentally determined (The ethylamine moiety is basic)

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry.[1] A common and effective method involves the condensation of 2-aminothiophenol with various electrophilic partners such as aldehydes, nitriles, or acid chlorides, often followed by further functional group transformations.[1][2]

A plausible synthetic route to this compound would likely involve the synthesis of a 2-acetylbenzothiazole precursor, followed by a reductive amination or a related transformation to introduce the amine group.

Step 1: Synthesis of 2-Acetylbenzothiazole

  • Reactant Preparation: Dissolve 2-aminothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Condensation: Add an equimolar amount of a pyruvic acid equivalent (e.g., pyruvic acid or an ester thereof) and a condensing agent. Alternatively, reaction with methylglyoxal can be employed.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product. The crude 2-acetylbenzothiazole is then filtered, washed, and purified by recrystallization or column chromatography.

Step 2: Reductive Amination to form this compound

  • Reaction Setup: Dissolve the synthesized 2-acetylbenzothiazole in a suitable solvent like methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with a dilute acid. Make the solution basic with an appropriate base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or distillation.

G cluster_synthesis Synthesis Workflow 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Pyruvic_Acid_Derivative Pyruvic_Acid_Derivative Pyruvic_Acid_Derivative->Condensation 2-Acetylbenzothiazole 2-Acetylbenzothiazole Condensation->2-Acetylbenzothiazole Step 1 Reductive_Amination Reductive_Amination 2-Acetylbenzothiazole->Reductive_Amination Ammonia_Source Ammonia_Source Ammonia_Source->Reductive_Amination Reducing_Agent Reducing_Agent Reducing_Agent->Reductive_Amination This compound This compound Reductive_Amination->this compound Step 2

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics and generalized protocols based on similar benzothiazole derivatives.[3]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzothiazole ring (multiplets, ~7.0-8.2 ppm).- Methine proton (CH) adjacent to the amine and benzothiazole ring (quartet).- Methyl protons (CH₃) (doublet).- Amine protons (NH₂) (broad singlet, chemical shift can vary).
¹³C NMR - Aromatic carbons of the benzothiazole ring.- Thiazole ring carbons (C=N).- Aliphatic carbons (methine and methyl).
FT-IR (ATR) - N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C=N stretching of the thiazole ring (~1500-1600 cm⁻¹).- Aromatic C=C stretching.- C-S stretching.
Mass Spec (ESI) - Protonated molecular ion [M+H]⁺ at m/z 179.06.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

    • Acquisition: For ¹H NMR, use a spectral width of -2 to 12 ppm and acquire 16-32 scans. For ¹³C NMR, a wider spectral width will be necessary.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3]

    • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.[3]

    • Data Acquisition: Record a background spectrum of the clean ATR crystal, then record the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.[3]

  • Mass Spectrometry (MS)

    • Sample Preparation: Prepare a dilute solution of the compound (around 10 µg/mL) in a suitable solvent like acetonitrile or methanol.[3]

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an Electrospray Ionization (ESI) source.[3]

    • Ionization: Infuse the sample into the ESI source and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.[3]

    • Fragmentation (MS/MS): To confirm the structure, select the protonated molecular ion for collision-induced dissociation (CID) to obtain a product ion spectrum.[3]

G cluster_characterization Characterization Workflow Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesized_Product->MS Structure_Elucidation Structural Elucidation and Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the structural characterization of the synthesized compound.

Biological and Pharmacological Context

The benzothiazole nucleus is a key structural motif in medicinal chemistry, and its derivatives are known to interact with various biological targets. While specific biological activities for this compound are not well-documented, the general class of compounds has shown a wide range of pharmacological effects.

  • Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties by mechanisms that can include the induction of cytochrome P450 enzymes, leading to the formation of reactive species that damage cancer cell DNA.

  • Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activities.[4]

  • Enzyme Inhibition: Certain benzothiazole derivatives act as inhibitors for enzymes such as aldose reductase and phosphoinositide 3-kinase γ (PI3Kγ), which are implicated in diabetic complications and inflammatory diseases, respectively.[5]

  • Neurological Activity: The approved drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS).[4]

G cluster_bioactivity Biological Activities of Benzothiazole Scaffold Benzothiazole_Core Benzothiazole Scaffold Anticancer Anticancer Benzothiazole_Core->Anticancer e.g., DNA damage Antimicrobial Antimicrobial Benzothiazole_Core->Antimicrobial Antibacterial, Antifungal Enzyme_Inhibition Enzyme_Inhibition Benzothiazole_Core->Enzyme_Inhibition e.g., PI3Kγ, Aldose Reductase CNS_Activity CNS Activity Benzothiazole_Core->CNS_Activity e.g., Riluzole

Caption: Common biological activities associated with the benzothiazole core structure.

Conclusion

This compound is a member of the versatile benzothiazole family of heterocyclic compounds. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established protocols for related derivatives. The diverse biological activities associated with the benzothiazole scaffold underscore the potential of this and similar compounds for further investigation in drug discovery and development programs. Further research is warranted to fully elucidate the specific chemical properties and biological activity profile of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzothiazol-2-yl-ethylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related benzothiazole derivatives to offer a broader understanding of its expected characteristics.

Core Physicochemical Data

The quantitative physicochemical parameters for this compound and its dihydrochloride salt are summarized below. Data for the parent compound is limited, with more information available for its salt form, which is common for improving the solubility and stability of amine-containing compounds.

PropertyValue (this compound)Value (2-(1,3-Benzothiazol-2-yl)ethanamine dihydrochloride)Data Source
Molecular Formula C₉H₁₀N₂SC₉H₁₂Cl₂N₂S--INVALID-LINK--
Molecular Weight 178.25 g/mol 251.18 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not availableData not available
logP (calculated) Data not availableData not available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.[2]Expected to have improved aqueous solubility compared to the free base.General knowledge on amine salts
Appearance Likely a solid or oil at room temperature.Likely a crystalline solid.Inferred from related compounds

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-aminothiophenol and 3-aminopropanoic acid.

Step 1: Synthesis of N-(2-mercaptophenyl)-3-aminopropanamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: To this solution, add 3-aminopropanoic acid (1 equivalent) and a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker of ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, suspend the N-(2-mercaptophenyl)-3-aminopropanamide (1 equivalent) from Step 1 in a high-boiling point solvent like xylene.

  • Cyclization: Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅), to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by the slow addition of water. Neutralize the mixture with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization 2-Aminothiophenol 2-Aminothiophenol Amide_Formation Condensation (Toluene, PPA, Reflux) 2-Aminothiophenol->Amide_Formation 3-Aminopropanoic_Acid 3-Aminopropanoic_Acid 3-Aminopropanoic_Acid->Amide_Formation N-(2-mercaptophenyl)-3-aminopropanamide N-(2-mercaptophenyl)-3-aminopropanamide Amide_Formation->N-(2-mercaptophenyl)-3-aminopropanamide Cyclization Dehydration/Cyclization (Xylene, P₂O₅, Reflux) N-(2-mercaptophenyl)-3-aminopropanamide->Cyclization This compound This compound Cyclization->this compound Purification Purification (Column Chromatography) This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed two-step synthesis of this compound.

Representative Signaling Pathway

While no specific signaling pathway for this compound has been identified, a related benzothiazole derivative, AS601245, is known to be an inhibitor of c-Jun N-terminal kinase (JNK). The following diagram illustrates a simplified JNK signaling pathway, which represents a potential area of investigation for novel benzothiazole compounds.

G Stress_Signal Cellular Stress (e.g., Ischemia) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes AS601245 Benzothiazole Inhibitor (e.g., AS601245) AS601245->JNK inhibits

Caption: Simplified JNK signaling pathway and the inhibitory action of a benzothiazole derivative.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 1-Benzothiazol-2-yl-ethylamine is not extensively available in current scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of structurally related 2-substituted benzothiazole derivatives, for which substantial research exists. The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2]

Introduction to the Benzothiazole Scaffold

Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3][4] This core structure is a key pharmacophore in a multitude of biologically active molecules, granting them the ability to interact with a diverse range of biological targets.[2][5] Derivatives of benzothiazole have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles.[1][2][5] The biological activity of these derivatives is significantly influenced by the nature and position of substitutions on the benzothiazole ring system.[6][7]

Anticancer Mechanisms of Action

Benzothiazole derivatives have emerged as promising candidates in oncology, acting through various mechanisms to inhibit cancer cell growth and proliferation.[5]

2.1. Enzyme Inhibition

  • Tyrosine Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often overactive in cancer cells.[6][7][8] By blocking the activity of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can halt aberrant signaling that promotes cell growth and survival.[2][9]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[6][7] Inhibition leads to DNA damage and ultimately triggers programmed cell death in cancer cells.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation and survival. Certain 2-aminobenzothiazole derivatives have been designed to target and inhibit components of this pathway, such as PI3Kγ, thereby suppressing tumor growth.[1][10]

2.2. Induction of Apoptosis

A common anticancer mechanism for benzothiazole compounds is the induction of apoptosis (programmed cell death).[5][11] This can be achieved through:

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, leading to oxidative stress and triggering the apoptotic cascade.[5][6][7]

  • Mitochondrial Membrane Disruption: Benzothiazoles have been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11]

  • Caspase Activation: The initiation of caspase-dependent apoptosis is another reported mechanism for certain benzothiazole derivatives.[11]

2.3. Other Anticancer Mechanisms

  • DNA Interaction: Some compounds may bind to DNA, potentially through intercalation, leading to disruption of DNA processes and cell death.[5]

  • Tubulin Inhibition: Inhibition of tubulin polymerization, which is essential for mitotic spindle formation, is another mechanism that can lead to cell cycle arrest.[5]

Antimicrobial Mechanisms of Action

The benzothiazole scaffold is also a foundation for the development of novel antimicrobial agents to combat drug resistance.[12]

3.1. Enzyme Inhibition

  • DNA Gyrase Inhibition: Benzothiazole derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[12][13]

  • Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide-containing benzothiazoles act by inhibiting DHPS, an enzyme in the folate synthesis pathway that is essential for bacterial survival.[12]

  • Dihydroorotase Inhibition: This enzyme, involved in pyrimidine biosynthesis, has been identified as a target for some antimicrobial benzothiazole compounds.[12][13] Molecular docking studies suggest that these compounds can bind to the active site, interfering with substrate access.[13]

  • Other Enzyme Targets: Additional bacterial enzymes targeted by benzothiazole derivatives include dihydrofolate reductase and enoyl acyl carrier protein reductase.[12]

3.2. Cell Membrane Disruption

Certain benzothiazole amides have been found to exert their antibacterial effect by perturbing the bacterial cell membrane, leading to leakage of intracellular components like DNA and proteins.[13][14]

Anti-inflammatory Mechanisms of Action

2-substituted benzothiazoles have demonstrated significant anti-inflammatory properties. The primary proposed mechanisms include:

  • Cyclooxygenase (COX) Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some benzothiazole derivatives are believed to inhibit COX enzymes (specifically COX-2), which are responsible for the synthesis of inflammatory prostaglandins.[3][4][15]

  • NF-κB Pathway Inhibition: In hepatocellular carcinoma cells, benzothiazole derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB/COX-2/iNOS signaling pathway.[11] Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of many inflammatory genes.[11]

  • Bradykinin B2 Receptor Inhibition: An alternative hypothesis suggests that the anti-inflammatory effects could be mediated through the inhibition of bradykinin beta-2 receptors.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data for various benzothiazole derivatives as reported in the literature.

Compound Class/DerivativeTarget/AssayReported Value (IC50, MIC, etc.)Reference
2-Aminobenzothiazole Derivative 3 CSF1R KinaseIC50 = 1.4 nM[9]
2-Aminobenzothiazole Derivative 40 CDK2 KinaseIC50 = 4.29 µM[9]
Dihydroxybenzoyl-2-aminobenzothiazoleTopoisomeraseIC50 = 8.2 mM[16]
Trihydroxybenzoyl-2-aminobenzothiazoleTopoisomeraseIC50 = 16.9 mM[16]
2-Substituted Benzothiazole A HepG2 cell proliferation (24h)IC50 = 56.98 µM[11]
2-Substituted Benzothiazole B HepG2 cell proliferation (24h)IC50 = 59.17 µM[11]
Benzothiazole-clubbed Isatin 41c E. coliMIC = 3.1 µg/ml[12]
Benzothiazole-clubbed Isatin 41c P. aeruginosaMIC = 6.2 µg/ml[12]
Amino-benzothiazole Schiff base 46a/46b E. coli, P. aeruginosaMIC = 15.62 µg/ml[12]
Sulfonamide-benzothiazole 66c P. aeruginosa, S. aureus, E. coliMIC = 3.1–6.2 μg/ml[12]
Benzothiazole Amide A07 E. coliMIC = 7.81 µg/ml[14]
Benzothiazole Amide A07 K. pneumoniaeMIC = 3.91 µg/ml[14]
Benzothiazole Derivatives OMS5/OMS14 A549, MCF-7 Cancer CellsIC50 range = 22.13 to 61.03 μM[10]

Experimental Protocols

6.1. Synthesis of 2-Substituted Benzothiazoles (General Protocol)

The synthesis of 2-aminobenzothiazole and its derivatives often involves the cyclization of precursors.[8] A common method is the reaction of 2-aminothiophenols with various reagents like aldehydes, nitriles, or carboxylic acids.[2]

  • Objective: To synthesize a 2-substituted benzothiazole core.

  • Materials: 2-aminothiophenol, a suitable aldehyde or carboxylic acid, catalyst (e.g., acid or oxidizing agent), solvent (e.g., ethanol, DMF).

  • Procedure:

    • Dissolve 2-aminothiophenol in an appropriate solvent.

    • Add the selected aldehyde or other electrophilic reagent to the solution.

    • Add a catalyst if required. The reaction may be performed at room temperature, heated under reflux, or subjected to microwave irradiation to facilitate the reaction.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

    • Filter the solid product, wash with a suitable solvent, and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-substituted benzothiazole.

    • Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[10]

6.2. In Vitro Anticancer Activity (MTT Assay)

  • Objective: To determine the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[11][17]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[11][17]

    • Treat the cells with various concentrations of the synthesized benzothiazole compounds for a specified period (e.g., 24 or 48 hours).[11]

    • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

6.3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

  • Objective: To evaluate the in vivo anti-inflammatory effect of benzothiazole derivatives.[15]

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Group animals (e.g., Wistar albino rats) and administer the test compounds or a reference drug (e.g., celecoxib) orally.[15]

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[15]

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

6.4. Molecular Docking

  • Objective: To predict the binding interactions between benzothiazole derivatives and their putative protein targets in silico.[13][15][18]

  • Procedure:

    • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., dihydroorotase, COX-2, PI3Kγ) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Draw the 2D structures of the benzothiazole derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MM2).[18]

    • Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of each ligand within the active site of the target protein. The software calculates a docking score (e.g., in kcal/mol) that estimates the binding energy.[15][18]

    • Analysis: Analyze the resulting docked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[13]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminothiophenol C Condensation & Cyclization A->C B Aldehyde / Carboxylic Acid / Other Electrophile B->C D 2-Substituted Benzothiazole C->D Oxidation / Aromatization

Caption: Generalized synthesis pathway for 2-substituted benzothiazoles.

G cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects cluster_inflammation Anti-inflammatory Effects center Benzothiazole Derivatives A Kinase Inhibition (EGFR, VEGFR, PI3K) center->A B Topoisomerase Inhibition center->B C Induction of Apoptosis (ROS↑) center->C D DNA Gyrase Inhibition center->D E DHPS / Dihydroorotase Inhibition center->E F Membrane Perturbation center->F G COX-2 Inhibition center->G H NF-κB Pathway Inhibition center->H

Caption: Diverse mechanisms of action for the benzothiazole class of compounds.

References

An In-depth Technical Guide on the Biological Activity of 2-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-substituted benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to a lack of specific public data on "1-Benzothiazol-2-yl-ethylamine," this document will focus on the broader family of 2-substituted benzothiazoles, particularly those bearing amino functionalities, which are structurally related and extensively studied.

The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] The versatility of the benzothiazole ring, especially at the C-2 position, allows for the synthesis of a diverse library of compounds with varied biological functions.[2]

Synthesis Strategies

The synthesis of 2-substituted benzothiazoles can be achieved through several established routes. A common and versatile method involves the condensation of 2-aminothiophenol with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives.[5] Another widely used approach is the reaction of anilines with potassium thiocyanate in the presence of bromine to yield 2-aminobenzothiazoles, which can be further modified.[6]

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2_aminothiophenol 2-Aminothiophenol condensation Condensation/ Cyclization 2_aminothiophenol->condensation electrophiles Aldehydes, Carboxylic Acids, etc. electrophiles->condensation benzothiazole 2-Substituted Benzothiazole condensation->benzothiazole

Caption: General synthetic pathway for 2-substituted benzothiazoles.

Key Biological Activities and Quantitative Data

2-Substituted benzothiazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.

Numerous studies have highlighted the potent antibacterial and antifungal properties of benzothiazole derivatives.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Compound/DerivativeTest OrganismActivityReference
N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3c, 3h)Gram-positive and Gram-negative bacteriaHigh antibacterial activity[6]
6-thiocyanate-β-bromo-propionyl-UBT 10fVarious bacteria, fungi, and protozoaMIC: 50 µg/mL[9]
Benzothiazole amides (VH01-06)E. coli ATCC 25923, MRSA ATCC 3359, MSSA ATCC 2592Limited activity at 100 µM; VH05 active against E. coli at 200 µg/mL[10]
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c)S. aureusMIC: 0.025 mM[11]

The anticancer potential of benzothiazole derivatives is a significant area of research.[1][3] Some compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms include the inhibition of protein tyrosine kinases and the induction of cytochrome P450 enzymes.

Compound/DerivativeCell LineActivityReference
4-(benzothiazol-2-yl)phenylamineTumor cellsInduces cytochrome enzyme (CYP1A1) leading to cell death
6-(2,3-disubstituted pyridine-5-yl)-ethyl-substituted-UBTsHCT116, MCF-7, U87MG, A549Antiproliferative activity[9]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)HeLa (cervical cancer)IC50: 380 nM[12]

Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[1]

Compound/DerivativeAssayActivityReference
2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives (2d, 3e)In-vivo anti-inflammatory modelsVery good activity[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-substituted benzothiazole derivatives.

Materials:

  • Substituted aniline (0.01 mol)

  • Potassium thiocyanate (0.01 mol)

  • Glacial acetic acid

  • Bromine (0.01 mol)

  • Aqueous ammonia solution (25%)

Procedure:

  • A mixture of substituted aniline and potassium thiocyanate in glacial acetic acid is cooled and stirred.

  • Bromine is added dropwise to the solution, maintaining the temperature below 10 °C.

  • Stirring is continued for an additional 3 hours.

  • The separated hydrochloride salt is filtered and washed with acetic acid.

  • The salt is dissolved in hot water and neutralized with aqueous ammonia solution.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized to yield the N-substituted-1,3-benzothiazol-2-amine.[6]

Materials:

  • Nutrient agar medium

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Synthesized benzothiazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with the test bacterial culture.

  • Create wells of 6 mm diameter in the agar.

  • Add a solution of the synthesized compound (e.g., 100 µg/mL in DMF) to the wells.

  • Use DMF as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.[7]

screening_workflow synthesis Synthesis of Benzothiazole Derivatives purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening (e.g., Antimicrobial, Anticancer) purification->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream Downstream Signaling (e.g., PI3K/Akt) receptor->downstream benzothiazole Benzothiazole Derivative benzothiazole->receptor Inhibition proliferation Cell Proliferation and Survival downstream->proliferation

References

An In-depth Technical Guide to the Synthesis of 1-Benzothiazol-2-yl-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 1-benzothiazol-2-yl-ethylamine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial agents. This document details the synthetic pathways, presents key quantitative data in a structured format, and offers insights into their mechanism of action.

Core Synthesis Strategy

The primary route for the synthesis of this compound derivatives involves a two-step process starting from the readily available benzothiazole. The general workflow is outlined below:

Synthesis Workflow General Synthetic Workflow benzothiazole Benzothiazole acetylbenzothiazole 2-Acetylbenzothiazole benzothiazole->acetylbenzothiazole Acetylation ethylamine 1-(Benzothiazol-2-yl)ethanamine acetylbenzothiazole->ethylamine Reductive Amination derivatives N-Substituted Derivatives ethylamine->derivatives N-Alkylation / N-Arylation

Figure 1: General Synthetic Workflow

The synthesis commences with the acetylation of benzothiazole to form the key intermediate, 2-acetylbenzothiazole. This is followed by a reductive amination step to yield the primary amine, 1-(benzothiazol-2-yl)ethanamine. Subsequent N-alkylation or N-arylation of this primary amine allows for the generation of a diverse library of derivatives.

Experimental Protocols

Synthesis of 2-Acetylbenzothiazole

This procedure details the synthesis of the key precursor, 2-acetylbenzothiazole, from benzothiazole.

Reaction:

Acetylation_Reaction cluster_reactants Reactants benzothiazole Benzothiazole product 2-Acetylbenzothiazole benzothiazole->product reagents 1. n-BuLi, THF, -78 °C 2. N-Methoxy-N-methylacetamide Reductive_Amination cluster_reactants Reactants acetylbenzothiazole 2-Acetylbenzothiazole product 1-(Benzothiazol-2-yl)ethanamine acetylbenzothiazole->product Heat reagents Ammonium Formate (or Formamide) DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA + GyrB) ATP_Binding_Site ATP-Binding Site (on GyrB subunit) DNA_Supercoiling DNA Supercoiling ATP_Binding_Site->DNA_Supercoiling ATP Hydrolysis DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Benzothiazole This compound Derivative Benzothiazole->ATP_Binding_Site Binds to and blocks

In Vitro Biological Profile of 2-Aminobenzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide summarizes the in vitro studies of the 2-aminobenzothiazole (2-ABT) scaffold, a core structure in medicinal chemistry. It is important to note that a comprehensive search of scientific literature did not yield specific in vitro data for 1-Benzothiazol-2-yl-ethylamine. Therefore, this document focuses on the broader class of 2-aminobenzothiazole derivatives to provide a relevant and detailed overview of their biological activities, experimental protocols, and associated signaling pathways. The findings presented herein for 2-ABT derivatives may offer valuable insights into the potential activities of this compound.

Executive Summary

The 2-aminobenzothiazole (2-ABT) nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse and potent biological activities. In vitro studies have revealed that derivatives of 2-ABT exhibit significant anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a consolidated overview of the quantitative data from these studies, detailed experimental methodologies for key assays, and visual representations of the primary signaling pathways implicated in their mechanism of action.

Quantitative In Vitro Activity of 2-Aminobenzothiazole Derivatives

The biological effects of 2-aminobenzothiazole derivatives have been quantified across various in vitro assays. The following tables summarize the cytotoxic, antimicrobial, and enzyme-inhibitory activities of selected compounds from this class.

Anticancer Cytotoxicity

2-ABT derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Optically active thiourea derivatives of 2-aminobenzothiazoleMouse Ehrlich Ascites Carcinoma (EAC)10 - 24[1]
Human Breast Cancer (MCF-7)15 - 30[1]
Human Cervical Cancer (HeLa)33 - 48[1]
2-Aminobenzothiazoles with 1,3,4-oxadiazole moietyRat Glioma (C6)4.63 ± 0.85[2]
Human Lung Adenocarcinoma (A549)39.33 ± 4.04[2]
2-Aminobenzothiazole-Thiazolidinedione hybridHuman Colon Carcinoma (HCT-116)7.44[3]
Human Hepatocellular Carcinoma (HepG2)9.99[3]
Human Breast Cancer (MCF-7)8.27[3]
Pyrimidine-based 2-aminobenzothiazole derivative (17d)Human Hepatocellular Carcinoma (HepG2)0.41 ± 0.01[4]
Pyrimidine-based 2-aminobenzothiazole derivative (18)Human Hepatocellular Carcinoma (HepG2)0.53 ± 0.05[4]
Pyrimidine-based 2-aminobenzothiazole derivative (13b)Human Hepatocellular Carcinoma (HepG2)0.56 ± 0.03[4]
Antimicrobial Activity

The antimicrobial potential of 2-ABT derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
6-substituted 2-aminobenzothiazole (1n, 1o)Candida albicans4 - 8[5]
Candida parapsilosis4 - 8[5]
Candida tropicalis4 - 8[5]
2-azidobenzothiazole (2d)Enterococcus faecalis8[6]
Staphylococcus aureus8[6]
Triazole derivative of 2-aminobenzothiazoleGram (+) and Gram (-) bacteria3.12[6]
Enzyme Inhibition

2-Aminobenzothiazole derivatives have been identified as inhibitors of various enzymes, particularly kinases involved in cancer cell signaling.

Compound ClassTarget EnzymeIC₅₀Reference
2-aminobenzothiazole derivativeVEGFR-20.5 µM[2]
2-aminobenzothiazole-pyrazolesVEGFR-297 nM[3]
2-aminobenzothiazole derivativePI3Kα1.03 nM[2]
2-aminobenzothiazole-Thiazolidinedione hybrid (4a)VEGFR-291 nM[3]

Key Experimental Protocols

This section details the methodologies for the in vitro assays commonly used to evaluate the biological activities of 2-aminobenzothiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 2-Aminobenzothiazole derivative stock solution

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in the broth directly in the wells of a 96-well plate.[7]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[7]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 2-Aminobenzothiazole derivative

  • Microplates

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the 2-aminobenzothiazole derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed or the remaining ATP. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many 2-aminobenzothiazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly PI3K.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ABT 2-Aminobenzothiazole Derivative ABT->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[11] Inhibition of VEGFR-2 by 2-ABT derivatives can block this process.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras/Raf/MEK/ERK Pathway VEGFR2->Ras Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Ras->Angiogenesis ABT 2-Aminobenzothiazole Derivative ABT->VEGFR2 Inhibits experimental_workflow synthesis Library Synthesis of 2-ABT Derivatives screening High-Throughput Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id dose_resp Dose-Response Studies (IC₅₀ Determination) hit_id->dose_resp mech_action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) dose_resp->mech_action lead_opt Lead Optimization (SAR Studies) mech_action->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Candidate lead_opt->preclinical

References

Preliminary Screening of 1-Benzothiazol-2-yl-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of a hypothetical preliminary screening cascade for the novel compound, 1-Benzothiazol-2-yl-ethylamine. The document outlines detailed experimental protocols for initial in-vitro assays, presents quantitative data in a structured format, and visualizes key experimental workflows and a representative signaling pathway to guide further research and development.

Introduction

Benzothiazole derivatives are a significant class of compounds in drug discovery due to their diverse biological activities.[3] The unique chemical structure of the benzothiazole ring system allows for various substitutions, leading to a broad spectrum of pharmacological effects.[3] Preliminary screening of novel derivatives, such as this compound, is a critical first step in the drug discovery process. This involves a series of in-vitro assays designed to assess the compound's potential biological activity and cytotoxic profile, guiding subsequent lead optimization.[5][6] This guide details a standardized workflow for the initial evaluation of this compound.

Experimental Protocols

A fit-for-purpose drug screening cascade is essential for rapid and informed decision-making in the early phases of drug development.[6] The following protocols describe the methodologies for the preliminary in-vitro screening of this compound.

In-Vitro Antimicrobial Susceptibility Testing

2.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Standard antibiotics (e.g., Kanamycin, Ciprofloxacin) and antifungals (e.g., Fluconazole)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The results can be confirmed by reading the absorbance at 600 nm.

In-Vitro Cytotoxicity Assay

2.2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[2]

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Data Presentation

The following tables summarize hypothetical quantitative data for the preliminary screening of this compound, based on activities reported for similar benzothiazole derivatives.[1][7][8]

Table 1: In-Vitro Antimicrobial Activity of this compound

MicroorganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive50
Bacillus subtilisGram-positive25
Escherichia coliGram-negative>200
Pseudomonas aeruginosaGram-negative>200
Candida albicansFungus100
Aspergillus nigerFungus200

Table 2: In-Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma75
A549Lung Carcinoma120

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described in this guide.

G cluster_0 Antimicrobial Screening Workflow A Prepare Compound Dilutions B Inoculate with Microorganism A->B C Incubate B->C D Determine MIC C->D

Caption: Workflow for MIC determination.

G cluster_1 Cytotoxicity Screening Workflow E Seed Cancer Cells F Treat with Compound E->F G Add MTT Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Representative Signaling Pathway

Benzothiazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival.[2] The following diagram depicts a generic kinase signaling pathway that is a common target for anticancer drugs.

G cluster_2 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibition Inhibition->Raf This compound This compound This compound->Inhibition

Caption: Example of a kinase signaling pathway potentially targeted by this compound.

Conclusion

The preliminary screening data presented in this guide provides a foundational assessment of the potential biological activities of this compound. The hypothetical results suggest moderate antibacterial activity against Gram-positive bacteria and some level of cytotoxicity against human cancer cell lines. These initial findings warrant further investigation, including broader screening against a wider range of microbial strains and cancer cell lines, as well as studies to elucidate the mechanism of action. The provided protocols and workflows offer a standardized approach for the continued evaluation of this and other novel benzothiazole derivatives.

References

Methodological & Application

Synthesis of 1-Benzothiazol-2-yl-ethylamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 1-Benzothiazol-2-yl-ethylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the acylation of benzothiazole to yield 2-acetylbenzothiazole, followed by a reductive amination via the Leuckart reaction to produce the target amine. These protocols are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and quantitative data to ensure reproducibility.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an ethylamine substituent at the 2-position of the benzothiazole scaffold can significantly influence its biological activity, making this compound a key intermediate for the synthesis of novel therapeutic agents. This document outlines a robust and accessible synthetic route to this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two main stages:

  • Synthesis of 2-Acetylbenzothiazole: This step involves the reaction of benzothiazole with N-methoxy-N-methylacetamide in the presence of a strong base.

  • Reductive Amination of 2-Acetylbenzothiazole: The ketone intermediate is converted to the corresponding primary amine using the Leuckart reaction with ammonium formate.

SynthesisWorkflow Benzothiazole Benzothiazole Acetylbenzothiazole 2-Acetylbenzothiazole Benzothiazole->Acetylbenzothiazole Step 1: Acylation (n-BuLi, N-methoxy-N-methylacetamide, THF) Ethylamine This compound Acetylbenzothiazole->Ethylamine Step 2: Reductive Amination (Leuckart Reaction, Ammonium Formate)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylbenzothiazole

This protocol describes the synthesis of the key intermediate, 2-acetylbenzothiazole, from commercially available benzothiazole.

Materials:

  • Benzothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • N-Methoxy-N-methylacetamide

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a stirred solution of benzothiazole (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add N-methoxy-N-methylacetamide (1.1 eq) in one portion and continue stirring at -78 °C for 3 hours.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by the addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain 2-acetylbenzothiazole as a yellow solid.

ParameterValueReference
Yield 39%[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.85 (s, 3H), 7.54-7.62 (m, 2H), 8.01 (d, 1H), 8.21 (d, 1H)[1]
Mass Spec (ES+) m/z 178.0 (100%)[1]
Step 2: Synthesis of this compound (via Leuckart Reaction)

This protocol details the reductive amination of 2-acetylbenzothiazole to the final product, this compound, using the Leuckart reaction.[2]

Materials:

  • 2-Acetylbenzothiazole

  • Ammonium formate

  • Reflux condenser

  • Sodium hydroxide (NaOH) solution

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzothiazole (1.0 eq) and ammonium formate (excess).

  • Slowly heat the reaction mixture to a temperature of 120-130 °C.[2]

  • Maintain this temperature and allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography.

  • After cooling to room temperature, make the reaction mixture strongly alkaline with a sodium hydroxide solution.

  • Extract the product with ether.

  • Wash the combined ether extracts with water and dry over anhydrous magnesium sulfate.

  • Evaporate the ether to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

ParameterValueReference
Reaction Type Reductive Amination (Leuckart Reaction)[2]
Nitrogen Source Ammonium formate[2]
Reducing Agent Formic acid (from ammonium formate decomposition)[2]
Typical Temperature 120-130 °C[2]

Note: The final product is often obtained as the formyl derivative, which requires a subsequent hydrolysis step (e.g., by refluxing with hydrochloric acid) to yield the free amine.[3]

Logical Relationship of the Leuckart Reaction Mechanism

The Leuckart reaction proceeds through a series of well-defined steps, starting from the in-situ formation of the reactive species to the final amine product.

LeuckartMechanism cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone 2-Acetylbenzothiazole (Ketone) IminiumIon Iminium Ion Ketone->IminiumIon Nucleophilic attack by Ammonia AmmoniumFormate Ammonium Formate AmmoniaFormicAcid Ammonia + Formic Acid AmmoniumFormate->AmmoniaFormicAcid Heat (dissociation) AmmoniaFormicAcid->IminiumIon FormylDerivative N-formyl derivative (potential intermediate) IminiumIon->FormylDerivative Alternative pathway with formamide Amine This compound IminiumIon->Amine Reduction by Formate FormylDerivative->Amine Hydrolysis

Caption: Key steps in the Leuckart reaction for amine synthesis.

Conclusion

The presented two-step synthesis provides a clear and effective pathway for the preparation of this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic synthesis laboratory. The detailed experimental procedures and compiled data will aid researchers in the successful synthesis and further exploration of this important class of compounds for various applications in drug discovery and development.

References

Application Notes and Protocols for Biological Activity Screening of 1-Benzothiazol-2-yl-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the biological activity screening of 1-Benzothiazol-2-yl-ethylamine and its derivatives. Benzothiazole-containing compounds are a significant class of heterocyclic molecules recognized for a wide spectrum of pharmacological activities.[1][2][3][4] These guidelines are intended to assist researchers in the systematic and reproducible evaluation of these compounds for potential therapeutic applications, with a focus on antimicrobial and monoamine oxidase (MAO) inhibitory activities.

Overview of Screening Strategy

The preliminary biological evaluation of novel this compound derivatives typically involves a tiered screening approach. This begins with broad primary assays to identify potential biological activities, followed by more specific secondary assays to quantify the potency and elucidate the mechanism of action of promising lead compounds.

Screening_Workflow General Biological Activity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Primary_Assays Primary Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Active_Compounds Identification of Active Compounds Primary_Assays->Active_Compounds Quantitative_Assays Quantitative Assays (e.g., MIC, IC50 Determination) Mechanism_Studies Mechanism of Action Studies Quantitative_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Compound_Synthesis Synthesis of This compound Derivatives Test_Compounds Test Compounds Compound_Synthesis->Test_Compounds Test_Compounds->Primary_Assays Active_Compounds->Quantitative_Assays

Caption: General workflow for biological activity screening.

Section 1: Antimicrobial Activity Screening

Benzothiazole derivatives have been widely investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[5][6][7] The following protocols describe standard in vitro assays to determine the antimicrobial efficacy of this compound derivatives.

Primary Screening: Agar Well Diffusion Assay

This method is used for the initial qualitative assessment of the antimicrobial activity of the test compounds.

Experimental Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour 15-20 mL of the molten agar into sterile Petri dishes and allow it to solidify at room temperature in a laminar flow hood.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to the 0.5 McFarland standard.

  • Plating: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Using a sterile cork borer, create wells of 6 mm diameter in the agar.[5]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO), a positive control (standard antibiotic), and a negative control (solvent alone) into separate wells.[8][9]

  • Diffusion and Incubation: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds.[8] Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[8]

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[5][8]

Data Presentation:

The results of the agar well diffusion assay can be summarized in a table format.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
BTE-01100151214
BTE-02100181617
Ampicillin102522-
Fluconazole25--20
DMSO-000
Secondary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative assay is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Plate Preparation: Dispense 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a sterile 96-well microtiter plate.[8]

  • Serial Dilution: Prepare a stock solution of the test compound. Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.[8][9]

  • Inoculation: Add 100 µL of the diluted standardized microbial inoculum to each well, except for the sterility control wells. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[8]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader. The addition of an indicator like resazurin can aid in visualization, where a color change from blue to pink indicates microbial growth.[6]

Data Presentation:

The MIC values should be tabulated for clear comparison.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTE-016412864
BTE-02326432
Ampicillin24-
Fluconazole--8

Section 2: Monoamine Oxidase (MAO) Inhibition Screening

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] Benzothiazole derivatives have shown potential as MAO inhibitors.

Fluorometric Assay for MAO-A and MAO-B Inhibition

This high-throughput screening assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[11][12][13]

MAO_Inhibition_Assay MAO Inhibition Assay Workflow cluster_0 Reaction Mixture Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition Prepare_Reagents Prepare Assay Buffer, Enzyme (MAO-A or MAO-B), Test Compound/Inhibitor Add_Substrate Add MAO Substrate (e.g., Kynuramine) and H₂O₂ Probe (e.g., Amplex Red) Prepare_Reagents->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC₅₀ Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorometric MAO inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Enzyme Solution: Use recombinant human MAO-A or MAO-B.[10]

    • Substrate Solution: Prepare a solution of a suitable substrate, such as kynuramine for both MAO-A and MAO-B, or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B.[12]

    • Detection Reagent: Prepare a solution containing a fluorometric probe like N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) and horseradish peroxidase (HRP).[12]

    • Test Compounds: Prepare serial dilutions of the this compound derivatives.

    • Controls: Include known inhibitors like clorgyline for MAO-A and selegiline (deprenyl) for MAO-B as positive controls.[12][13]

  • Assay Procedure (in a 96- or 384-well plate):

    • To each well, add the assay buffer, enzyme solution, and the test compound or control inhibitor.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate and the detection reagent.

    • Incubate the plate at 37°C, protected from light.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control without an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

The IC₅₀ values for MAO-A and MAO-B inhibition should be presented in a table.

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
BTE-0115.22.56.08
BTE-020.810.50.076
Clorgyline0.003>10>3333
Selegiline>100.007<0.0007

Note: The selectivity index helps to determine if a compound is a selective inhibitor for one of the MAO isoforms.

These detailed protocols and data presentation formats provide a robust framework for the initial biological activity screening of this compound derivatives, enabling researchers to efficiently identify and characterize promising lead compounds for further development.

References

Application Notes and Protocols for Benzothiazole Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is "1-Benzothiazol-2-yl-ethylamine," a thorough review of the scientific literature did not yield specific data for this exact compound as a monoamine oxidase (MAO) inhibitor. However, the benzothiazole scaffold is a well-established pharmacophore in the development of MAO inhibitors.[1][2][3][4] This document will, therefore, provide a detailed overview of the application and study of closely related and representative benzothiazole derivatives as MAO inhibitors, based on available scientific research. The methodologies and principles described herein are directly applicable to the investigation of novel benzothiazole-containing compounds like this compound.

Introduction

Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor specificities.[1][5] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of neurological and psychiatric disorders, including depression and Parkinson's disease.[6]

Benzothiazole-containing compounds have emerged as a promising class of MAO inhibitors, with many derivatives exhibiting high potency and selectivity for either MAO-A or MAO-B.[1][3] This document provides an overview of their application as MAO inhibitors, including quantitative data on their inhibitory activity and detailed protocols for their evaluation.

Application Notes

Inhibitory Activity of Benzothiazole Derivatives against MAO-A and MAO-B

A variety of benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The data presented below is a summary from various studies on different benzothiazole derivatives and is intended to be representative of the potential of this class of compounds.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: Benzothiazole-hydrazones
Compound 3ehMAO-B0.060Selegiline0.044
Compound 3hhMAO-B0.075Selegiline0.044
Series 2: N-(benzo[d]thiazol-2-yl) benzamides
Compound 3dMAO-B0.48 ± 0.04--
Compound 3eMAO-A0.92 ± 0.09--
Series 3: Benzothiazole-derived thioacetamides
Compound 28MAO-A0.030 ± 0.008--
Compound 30MAO-B0.015 ± 0.007--
Series 4: 2H-1,4-benzothiazin-3(4H)-ones
Compound 1bMAO-B0.0027--
Compound 1dMAO-A0.714--

Table 1: In vitro inhibitory activity of representative benzothiazole derivatives against MAO-A and MAO-B.[1][6][7][8]

Selectivity

The selectivity of a compound for one MAO isoform over the other is a critical parameter in drug development. Selective MAO-B inhibitors are often sought for the treatment of Parkinson's disease to avoid the "cheese effect" associated with non-selective or MAO-A selective inhibitors.[1] The selectivity index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.

Compound IDIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI) for MAO-B
Compound 3e> 100.060> 166
Compound 30> 100.015> 666

Table 2: Selectivity of representative benzothiazole derivatives for MAO-B.[1][7]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of MAO inhibitory activity, based on commonly used fluorometric methods.[1][3]

Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol describes a method to determine the IC50 values of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide and horseradish peroxidase (for detection of MAO-B activity)

  • Amplex Red reagent

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these solutions in potassium phosphate buffer to achieve the final desired concentrations.

  • Assay for MAO-A Inhibition: a. In a 96-well black microplate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the MAO-A enzyme solution. b. Pre-incubate the plate at 37°C for 15 minutes. c. Initiate the reaction by adding 25 µL of the kynuramine substrate solution. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding 75 µL of 2N NaOH. f. Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Assay for MAO-B Inhibition: a. In a 96-well black microplate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the MAO-B enzyme solution. b. Pre-incubate the plate at 37°C for 15 minutes. c. Add 25 µL of a solution containing horseradish peroxidase and Amplex Red reagent. d. Initiate the reaction by adding 25 µL of the benzylamine substrate solution. e. Incubate the plate at 37°C for 30 minutes in the dark. f. Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) Vesicle Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Metabolism SynapticMonoamine Vesicle->SynapticMonoamine Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Receptor SynapticMonoamine->Receptor Signal Signal Transduction Receptor->Signal Benzothiazole Benzothiazole Inhibitor Benzothiazole->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway and Inhibition.

MAO_Inhibition_Workflow start Start prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions start->prep_enzyme prep_compound Prepare Serial Dilutions of Benzothiazole Compound start->prep_compound pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compound->pre_incubation add_substrate Add Substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (for MAO-A) incubation->stop_reaction measure_fluorescence Measure Fluorescence incubation->measure_fluorescence Directly for MAO-B stop_reaction->measure_fluorescence data_analysis Calculate % Inhibition and Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for MAO Inhibition Assay.

Structure_Activity_Relationship Core Benzothiazole Core Activity MAO Inhibitory Activity & Selectivity Core->Activity Essential for Binding Ethylamine Ethylamine Side Chain (at position 2) Ethylamine->Activity Influences Potency Substituents Substituents on the Benzene Ring or Side Chain Substituents->Activity Modulates Potency and Selectivity

Caption: Structure-Activity Relationship for Benzothiazole MAOIs.

References

Application of Benzothiazole Derivatives in Neuroprotective Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct studies on 1-Benzothiazol-2-yl-ethylamine in neuroprotection are not extensively documented in publicly available literature, a significant body of research highlights the potent neuroprotective activities of various benzothiazole and thiazole derivatives. These compounds are emerging as promising therapeutic candidates for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Their mechanisms of action are often multi-faceted, targeting key pathological pathways such as oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation. This document provides detailed application notes and protocols based on existing research on these promising derivatives, intended for researchers, scientists, and drug development professionals.

Key Applications and Mechanisms

Benzothiazole derivatives have demonstrated efficacy in various models of neuronal damage. Their neuroprotective effects are attributed to several key mechanisms:

  • Inhibition of c-Jun N-terminal Kinase (JNK) Signaling: The JNK pathway is a critical mediator of apoptosis and neuronal death in response to stressors like ischemia.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease, aiming to increase acetylcholine levels in the brain.

  • Antioxidant Activity: Many benzothiazole derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a common pathological feature in neurodegenerative diseases.

  • Modulation of Protein Aggregation: Certain derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) and tau proteins, hallmarks of Alzheimer's disease.

  • Multi-Target-Directed Ligand (MTDL) Approach: The complexity of neurodegenerative diseases has led to the development of MTDLs that can interact with multiple targets, offering a potentially more effective therapeutic strategy.

Quantitative Data Summary

The following tables summarize the quantitative data for various benzothiazole derivatives from neuroprotective studies.

Table 1: In Vivo Neuroprotective Effects of AS601245 in Ischemia Models

Compound NameAnimal ModelAdministration RouteDosageOutcomeReference
AS601245Gerbil (transient global ischemia)i.p.40, 60, 80 mg/kgSignificant protection against delayed loss of hippocampal CA1 neurons[1]
AS601245Rat (focal cerebral ischemia)i.p.6, 18, 60 mg/kgSignificant neuroprotective effect[1]
AS601245Rat (focal cerebral ischemia)i.v. bolus + infusion1 mg/kg + 0.6 mg/kg/hSignificant neuroprotective effect[1]

Table 2: In Vitro Neuroprotective and Enzyme Inhibitory Activities of Various Benzothiazole/Thiazole Derivatives

Compound IDAssayTarget/ModelActivityReference
3e AChE InhibitionAcetylcholinesteraseIC50 = 0.5 µM[2]
3e BChE InhibitionButyrylcholinesteraseIC50 = 14.7 µM[2]
3e NeuroprotectionH2O2-induced damage in PC12 cells53% neuroprotection at 10 µM[2]
9e BChE InhibitionButyrylcholinesteraseIC50 = 0.9 µM[2]
9e AChE InhibitionAcetylcholinesteraseIC50 = 3.13 µM[2]
4f AChE InhibitionAcetylcholinesteraseIC50 = 23.4 ± 1.1 nM[3]
4f MAO-B InhibitionMonoamine Oxidase BIC50 = 40.3 ± 1.7 nM[3]
3s H3R BindingHistamine H3 ReceptorKi = 0.036 µM[4]
3s AChE InhibitionAcetylcholinesteraseIC50 = 6.7 µM[4]
3s BChE InhibitionButyrylcholinesteraseIC50 = 2.35 µM[4]
3s MAO-B InhibitionMonoamine Oxidase BIC50 = 1.6 µM[4]
6d AChE InhibitionAcetylcholinesteraseIC50 = 32.00 µg/mL[5]
6f AChE InhibitionAcetylcholinesteraseIC50 = 25.33 µg/mL[5]
5c NeuroprotectionAβ25-35-induced PC12 cellsSignificant protection at 1.25, 2.5, and 5 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of Neuroprotection in a Gerbil Model of Transient Global Ischemia

Objective: To assess the in vivo neuroprotective efficacy of a test compound against ischemia-induced neuronal death.

Materials:

  • Male Mongolian gerbils (60-70 g)

  • Test compound (e.g., AS601245) dissolved in a suitable vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Cresyl violet stain

  • Microscope

Procedure:

  • Animal Preparation: Acclimatize gerbils for at least one week before the experiment.

  • Induction of Ischemia: Anesthetize the gerbils. Induce transient global ischemia by occluding both common carotid arteries for a set duration (e.g., 5 minutes).

  • Compound Administration: Administer the test compound (e.g., AS601245 at 40, 60, or 80 mg/kg) via intraperitoneal (i.p.) injection at a specific time point relative to the ischemic insult (e.g., 30 minutes before). A vehicle control group should be included.

  • Reperfusion: After the occlusion period, remove the clamps to allow reperfusion.

  • Histological Analysis: At a predetermined time post-ischemia (e.g., 4 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.[7]

  • Remove the brains and postfix them in 4% paraformaldehyde.

  • Process the brains for paraffin embedding and sectioning.

  • Stain the brain sections (e.g., 5 µm thick) with cresyl violet to visualize neuronal cell bodies.

  • Data Analysis: Count the number of viable neurons in specific brain regions (e.g., hippocampal CA1 area) under a microscope. Compare the neuronal survival in the compound-treated groups with the vehicle-treated ischemia group and a sham-operated group.

Protocol 2: Assessment of Neuroprotection against Oxidative Stress in PC12 Cells

Objective: To evaluate the ability of a test compound to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Test compound (e.g., compound 3e)

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture PC12 cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the PC12 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10 µM of compound 3e) for a specified pre-incubation period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration known to induce cell death (e.g., 100 µM) and incubate for a further 24 hours. Include control wells (no treatment), H2O2-only wells, and compound-only wells.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO. .

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the control cells.

Protocol 3: In Vitro Cholinesterase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Test compound (e.g., compound 3s)

  • AChE and BChE enzymes (from electric eel and equine serum, respectively)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Assay Preparation: Prepare solutions of the test compound at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB, test compound solution, and the respective enzyme (AChE or BChE). Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

  • Measurement: Immediately measure the change in absorbance over time at a wavelength of 412 nm using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Visualizations

The neuroprotective effects of benzothiazole derivatives are often mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

JNK_Inhibition_Pathway Ischemic_Insult Ischemic Insult JNK_Pathway JNK Pathway Activation Ischemic_Insult->JNK_Pathway cJun_Phosphorylation c-Jun Phosphorylation JNK_Pathway->cJun_Phosphorylation Neuroprotection Neuroprotection JNK_Pathway->Neuroprotection Apoptosis Apoptosis / Neuronal Death cJun_Phosphorylation->Apoptosis AS601245 AS601245 (Benzothiazole Derivative) AS601245->JNK_Pathway AS601245->Neuroprotection Akt_GSK3b_NFkB_Pathway Abeta Amyloid-β (Aβ) Akt Akt Abeta->Akt pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b inhibits pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b NFkB NF-κB Activation GSK3b->NFkB Apoptosis Apoptosis NFkB->Apoptosis Compound_5c Compound 5c (Benzoxazole Derivative) Compound_5c->pAkt promotes Neuroprotection Neuroprotection Compound_5c->Neuroprotection MTDL_Workflow Start Design & Synthesis of Benzothiazole Derivatives Screening Primary Screening Start->Screening AChE AChE Inhibition Screening->AChE BChE BChE Inhibition Screening->BChE MAOB MAO-B Inhibition Screening->MAOB H3R H3R Binding Screening->H3R Hit Identification of Multi-Target Hits AChE->Hit BChE->Hit MAOB->Hit H3R->Hit Lead Lead Optimization Hit->Lead End Preclinical Candidate Lead->End

References

Application Notes and Protocols: Efficacy Testing of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Benzothiazol-2-yl-ethylamine is a novel compound with a benzothiazole core, a scaffold known for a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2][3] Based on its structural similarity to known bioactive molecules, it is hypothesized that this compound may act as a monoamine oxidase (MAO) inhibitor, offering therapeutic potential for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[2][4][5] These application notes provide a detailed experimental design for testing the efficacy of this compound, from initial in vitro target validation to in vivo proof-of-concept studies.

Part 1: In Vitro Efficacy and Target Validation

The initial phase of testing focuses on determining the compound's inhibitory activity against MAO-A and MAO-B, and its ability to protect neuronal cells from neurotoxin-induced damage.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B isoforms.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.[4]

    • Prepare a stock solution of the compound in DMSO.

    • Use a fluorogenic substrate such as Amplex Red in combination with horseradish peroxidase (HRP) and a suitable MAO substrate (e.g., p-tyramine).[6][7]

  • Assay Procedure:

    • In a 96-well black plate, add assay buffer, HRP, and Amplex Red reagent.

    • Add serial dilutions of the test compound or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).[7]

    • Initiate the reaction by adding the MAO enzyme and substrate.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of the compound to protect a human neuroblastoma cell line (SH-SY5Y) from a neurotoxin.

Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone.

    • Include a vehicle control group and a neurotoxin-only group.

  • Cell Viability Assessment (MTT Assay):

    • After 24 hours of neurotoxin exposure, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Mitochondrial Function

Mitochondrial dysfunction is a key element in many neurodegenerative diseases.[8][9][10] These assays are performed on SH-SY5Y cells treated as in the neuroprotection assay.

Protocol 1: Mitochondrial Membrane Potential (MMP) Measurement:

  • Use a fluorescent dye such as JC-1 or TMRE.[11]

  • After treatment, incubate the cells with the dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.[11][12]

Protocol 2: Reactive Oxygen Species (ROS) Measurement:

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • After treatment, incubate the cells with the DCFDA probe.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Part 2: In Vivo Efficacy Testing

Based on the in vitro results, the in vivo efficacy of this compound is evaluated in an animal model of Parkinson's disease.

MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model for studying Parkinson's disease, as MPTP induces the loss of dopaminergic neurons in the substantia nigra.

Protocol:

  • Animals and Dosing:

    • Use adult male C57BL/6 mice.

    • Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) for a pre-determined period.

    • Induce parkinsonism by administering MPTP.

    • Include a vehicle control group, an MPTP-only group, and a positive control group (e.g., selegiline).

  • Behavioral Testing:

    • Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.

    • Open Field Test: Evaluate locomotor activity by tracking the distance moved and the time spent in different zones of an open arena.

  • Neurochemical Analysis:

    • After the behavioral tests, euthanize the animals and dissect the striatum.

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Histological and Immunohistochemical Analysis:

    • Perfuse and fix the brains.

    • Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

    • Perform staining for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).[13]

Part 3: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables.

Table 1: In Vitro MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound5002520
Clorgyline510000.005
Selegiline8001080

Table 2: Neuroprotective Effect on SH-SY5Y Cells

Treatment GroupCell Viability (%)MMP (% of Control)ROS Levels (% of Control)
Vehicle Control100 ± 5100 ± 4100 ± 8
MPP+ (1 mM)45 ± 655 ± 7250 ± 20
MPP+ + Compound (1 µM)65 ± 575 ± 6180 ± 15
MPP+ + Compound (10 µM)85 ± 790 ± 5120 ± 12

Table 3: In Vivo Efficacy in MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc (% of Control)
Vehicle Control180 ± 1515 ± 1.2100 ± 5
MPTP60 ± 105 ± 0.840 ± 7
MPTP + Compound (10 mg/kg)120 ± 1210 ± 1.075 ± 8
MPTP + Selegiline (10 mg/kg)135 ± 1011 ± 0.980 ± 6

Part 4: Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_pathway Hypothesized Signaling Pathway MAO_B MAO-B DA_metabolism Dopamine Metabolism MAO_B->DA_metabolism ROS_Oxidative_Stress ROS & Oxidative Stress DA_metabolism->ROS_Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Oxidative_Stress->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Compound 1-Benzothiazol- 2-yl-ethylamine Compound->MAO_B Inhibits

Caption: Hypothesized mechanism of neuroprotection.

G cluster_workflow Experimental Workflow In_Vitro In Vitro Studies MAO_Assay MAO Inhibition Assay (IC50) In_Vitro->MAO_Assay Neuroprotection_Assay Neuroprotection Assay (Cell Viability) In_Vitro->Neuroprotection_Assay Mitochondrial_Assays Mitochondrial Function (MMP, ROS) In_Vitro->Mitochondrial_Assays In_Vivo In Vivo Studies MAO_Assay->In_Vivo Neuroprotection_Assay->In_Vivo Mitochondrial_Assays->In_Vivo Animal_Model MPTP Mouse Model In_Vivo->Animal_Model Behavioral_Tests Behavioral Testing (Rotarod, Open Field) Animal_Model->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (HPLC) Behavioral_Tests->Neurochemical_Analysis Histology Histology (TH, Iba1, GFAP) Neurochemical_Analysis->Histology Data_Analysis Data Analysis & Reporting Histology->Data_Analysis

Caption: Overall experimental workflow.

G cluster_logic Logical Flow of Experimental Design Hypothesis Hypothesis: Compound is a neuroprotective MAO-B inhibitor Target_Validation Target Validation: Does it inhibit MAO-B? Hypothesis->Target_Validation Cellular_Efficacy Cellular Efficacy: Does it protect neurons? Target_Validation->Cellular_Efficacy If yes In_Vivo_Efficacy In Vivo Efficacy: Does it improve motor function and protect neurons in vivo? Cellular_Efficacy->In_Vivo_Efficacy If yes Conclusion Conclusion: Efficacy and potential as a therapeutic agent In_Vivo_Efficacy->Conclusion

Caption: Logical flow of the experimental design.

References

Application Note and Protocol: Antimicrobial Activity of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Testing the Antimicrobial Activity of 1-Benzothiazol-2-yl-ethylamine Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[4] this compound is a benzothiazole derivative with potential antimicrobial efficacy. This document provides detailed protocols for evaluating its in vitro antimicrobial activity through the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These assays are fundamental in characterizing the potency and spectrum of activity of novel antimicrobial compounds.[4][5]

Data Presentation

The quantitative data generated from the following protocols should be summarized for clear comparison. Below are template tables for organizing the experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29737
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29737
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
0
2
4
6
12
24

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][6] The broth microdilution method is a widely used and standardized technique for MIC determination.[5]

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[8]

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.[4]

    • Suspend the colonies in sterile saline or PBS.[4]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][9] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate.[8] For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10.[4]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.[8]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a ≥99.9% reduction in the initial inoculum.[8][10]

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and those with higher concentrations).[8]

    • From each of these clear wells, take a 10 µL aliquot and plate it onto a drug-free MHA plate.[8]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Determining the MBC:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to the antimicrobial agent.[11] It helps to determine whether the compound is bactericidal or bacteriostatic.[12]

Materials:

  • This compound

  • Test microorganism

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a 0.5 McFarland standard.

    • Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without the compound.[13]

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes in a shaking incubator at 37°C.[13]

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[13][14]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[11]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[11]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[11]

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Bacterial Suspension prep_inoculum->inoculate_mic setup_tk Set up Cultures with Different Compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_inoculum->setup_tk serial_dilution->inoculate_mic incubate_mic Incubate (16-20h, 35°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture read_mic->setup_tk incubate_mbc Incubate (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc incubate_tk Incubate with Shaking (up to 24h) setup_tk->incubate_tk sample_tk Sample at Time Points (0, 2, 4, 6, 12, 24h) incubate_tk->sample_tk plate_tk Serial Dilute and Plate Samples sample_tk->plate_tk count_tk Count CFU and Plot Time-Kill Curve plate_tk->count_tk signaling_pathway cluster_targets Potential Bacterial Targets cluster_processes Inhibited Cellular Processes compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dhps Dihydropteroate Synthase (DHPS) compound->dhps Inhibition dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication folate_synthesis Folate Synthesis dhps->folate_synthesis dhfr->folate_synthesis bacterial_death Bacterial Cell Death / Growth Inhibition dna_replication->bacterial_death folate_synthesis->bacterial_death

References

Developing Anticancer Agents from 1-Benzothiazol-2-yl-ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anticancer agents based on the 1-Benzothiazol-2-yl-ethylamine scaffold. While direct studies on this specific ethylamine derivative are limited, this guide extrapolates from the extensive research on structurally related 2-substituted benzothiazole compounds, which have demonstrated significant potential as anticancer therapeutics. The information herein is intended to guide the synthesis, in vitro evaluation, and mechanistic understanding of new anticancer drug candidates.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer properties.[1] Derivatives of benzothiazole have been shown to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Notably, many benzothiazole derivatives target critical signaling cascades that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR pathway.[2][3] The structural versatility of the benzothiazole nucleus allows for diverse chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[1] This document focuses on the potential of the this compound core structure as a foundation for novel anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process, starting from commercially available 2-aminothiophenol. A general synthetic route involves the formation of 2-acetylbenzothiazole, followed by reductive amination to yield the target ethylamine scaffold. Subsequent N-substitution allows for the creation of a library of diverse derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 2-Acetylbenzothiazole

This protocol describes the synthesis of the key intermediate, 2-acetylbenzothiazole, from 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol

  • 3-Chloro-2,4-pentanedione

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add pyridine (1.2 equivalents) to the solution and stir.

  • Slowly add 3-chloro-2,4-pentanedione (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-acetyl-3-methyl-4H-1,4-benzothiazine.

Protocol 2: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanamine

This protocol details the reductive amination of 2-acetylbenzothiazole to form the primary amine.

Materials:

  • 2-Acetylbenzothiazole

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-acetylbenzothiazole (1 equivalent) in methanol.

  • Add a large excess of ammonium acetate or bubble ammonia gas through the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Basify the solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1,3-Benzothiazol-2-yl)ethanamine.

  • Purify the product by column chromatography.

Protocol 3: N-Substitution of 1-(1,3-Benzothiazol-2-yl)ethanamine

This protocol outlines the general procedure for creating a library of N-substituted derivatives.

Materials:

  • 1-(1,3-Benzothiazol-2-yl)ethanamine

  • Various alkyl or aryl halides/sulfonates/isocyanates

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(1,3-Benzothiazol-2-yl)ethanamine (1 equivalent) in the chosen solvent.

  • Add the base (1.2 equivalents).

  • Add the desired electrophile (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation

The following protocols are standard methods to assess the anticancer potential of the synthesized this compound derivatives.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)Key Structural Features & SAR InsightsReference
YLT322 HepG20.39>10Novel synthesized benzothiazole derivative.[4]
A5491.250.1-1Potent proliferation inhibitory effect.[4]
MCF-72.110.1-1[4]
PB11 U87< 0.05Not specifiedN-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide.[2][5]
HeLa< 0.05Not specifiedHighly cytotoxic.[2][5]
Compound 6b MCF-75.1513.33Exhibited the highest activity in its series.[6]
Compound 4 MCF-78.6413.33More potent than cisplatin.[6]
Compound 5c MCF-77.3913.33More potent than cisplatin.[6]
Compound 5d MCF-77.5613.33More potent than cisplatin.[6]

Note: The data presented above are for various benzothiazole derivatives and should be used as a reference for the expected potency of novel this compound compounds.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized benzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanistic Studies: Elucidating the Mode of Action

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. The following protocols outline key experiments to investigate the induction of apoptosis and the modulation of relevant signaling pathways.

Protocol 5: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 6: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Materials:

  • Treated and untreated cancer cells

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) and reaction buffer.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm) or fluorescence according to the kit's instructions.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Protocol 7: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell survival signaling pathways, such as the PI3K/Akt pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start 2-Aminothiophenol intermediate1 2-Acetylbenzothiazole start->intermediate1 Protocol 1 intermediate2 1-(1,3-Benzothiazol-2-yl)ethanamine intermediate1->intermediate2 Protocol 2 final_compounds N-Substituted Derivatives intermediate2->final_compounds Protocol 3 cytotoxicity Cell Viability Assay (MTT, Protocol 4) final_compounds->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI, Protocol 5) ic50->apoptosis caspase Caspase-3 Activity (Protocol 6) apoptosis->caspase western Western Blot (PI3K/Akt Pathway, Protocol 7) apoptosis->western

Caption: Experimental workflow for developing anticancer agents from this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the extensive research on related benzothiazole derivatives, it is anticipated that compounds derived from this scaffold will exhibit significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action is likely to involve the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway. The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these potential new drug candidates. Further optimization of the lead compounds through SAR studies will be crucial for enhancing their potency, selectivity, and overall drug-like properties.

References

Methodology for Assessing 1-Benzothiazol-2-yl-ethylamine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the novel compound 1-Benzothiazol-2-yl-ethylamine. The described protocols are foundational for determining the compound's effect on cell viability, mechanism of cell death, and potential signaling pathways involved.

Introduction to Cytotoxicity Assessment

In vitro cytotoxicity testing is a critical initial step in the drug development process, offering insights into a compound's potential toxicity.[1][2][3] These assays are instrumental in screening for compounds that may be harmful to cells, elucidating their mechanisms of action, and establishing a preliminary safety profile.[2] For novel molecules like this compound, a multi-parametric approach is recommended to thoroughly characterize its cytotoxic effects. This involves assessing not only cell viability but also membrane integrity, induction of apoptosis, and the generation of reactive oxygen species (ROS). Benzothiazole derivatives have been noted for their potential anticancer properties, often exerting their effects through the induction of apoptosis and modulation of cellular signaling pathways.[4][5][6][7][8][9][10]

Experimental Workflow

A systematic workflow is essential for the accurate and reproducible assessment of cytotoxicity. The process begins with the preparation of the test compound and cell cultures, followed by a series of assays to measure different aspects of cell health.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Cell Line Culture and Seeding treatment Treat Cells with Compound (Dose-Response and Time-Course) prep_compound->treatment prep_cells->treatment viability Cell Viability Assay (MTT) treatment->viability membrane Membrane Integrity Assay (LDH) treatment->membrane apoptosis Apoptosis Assay (Caspase-3/7) treatment->apoptosis ros ROS Production Assay treatment->ros analysis Calculate IC50, Percentage Cytotoxicity, and Fold Change viability->analysis membrane->analysis apoptosis->analysis ros->analysis pathway Hypothesize Signaling Pathway Involvement analysis->pathway

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation

The quantitative results from the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound that inhibits 50% of cell viability.[5][11]

Table 1: Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT4815.5
A549 (Lung Cancer)MTT4828.2
HepG2 (Liver Cancer)MTT4821.7
HEK293 (Normal Kidney)MTT48> 100

Table 2: Mechanistic Insights into this compound Cytotoxicity (Hypothetical Data)

Cell LineAssayTreatment Concentration (µM)Result (Fold Change vs. Control)
MCF-7LDH Release203.2
MCF-7Caspase-3/7 Activity204.5
MCF-7ROS Production202.8

Experimental Protocols

Detailed protocols for the key cytotoxicity assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[11][12][13][14][15][16][17] In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[11][13]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][11] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[19][20][21][22]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[22][23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[22]

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[24][25][26][27] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7, generating a luminescent signal.[25]

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • Treated cells in an opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular accumulation of ROS using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[28] Once inside the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]

Materials:

  • ROS detection assay kit (containing DCFH-DA)

  • Treated cells

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells as previously described.

  • Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[28][29]

  • Washing: Remove the probe solution and wash the cells to remove any extracellular probe.[29]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[28]

Potential Signaling Pathways

Benzothiazole derivatives have been shown to induce cytotoxicity through various signaling pathways. Based on existing literature, two potential pathways for this compound's action are the PI3K/Akt pathway, often associated with cell survival, and the ROS-mediated mitochondrial apoptosis pathway.[10][30][31]

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_ros ROS-Mediated Apoptosis compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt survival Cell Survival akt->survival apoptosis Apoptosis compound2 This compound ros ROS Production compound2->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase caspase->apoptosis

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 1-Benzothiazol-2-yl-ethylamine, a versatile research chemical. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5][6] This document outlines a robust two-step synthetic protocol, starting from commercially available benzothiazole. The protocol is designed to be scalable for research and development purposes. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the synthesis workflow and a relevant biological pathway are included to facilitate understanding and implementation.

Introduction to Benzothiazole Derivatives in Research

The benzothiazole core, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[7] The structural rigidity and the presence of heteroatoms allow for diverse interactions with biological targets. Derivatives of 2-aminobenzothiazole, in particular, have shown promise in a variety of therapeutic areas. The title compound, this compound, is a primary amine derivative that can serve as a key building block for the synthesis of more complex molecules and for direct biological screening. Its potential applications stem from the known activities of related compounds, which include the modulation of signaling pathways involved in cell proliferation, inflammation, and microbial growth.[3][5]

Synthetic Strategy

The proposed large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-acetylbenzothiazole, from benzothiazole. The second step is the reductive amination of 2-acetylbenzothiazole to yield the target primary amine. This approach is based on established organometallic and reductive amination methodologies.[8][9][10]

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_1 Step 2: Reductive Amination Benzothiazole Benzothiazole Reaction_1 Acylation Reaction Benzothiazole->Reaction_1 n-Butyllithium n-Butyllithium n-Butyllithium->Reaction_1 N-Methoxy-N-methylacetamide N-Methoxy-N-methylacetamide N-Methoxy-N-methylacetamide->Reaction_1 2-Acetylbenzothiazole 2-Acetylbenzothiazole Reaction_1->2-Acetylbenzothiazole Reaction_2 Reductive Amination 2-Acetylbenzothiazole->Reaction_2 Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Reaction_2 Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Acetylbenzothiazole

This protocol is an adaptation of a known laboratory-scale synthesis with considerations for scaling up.[8]

Materials:

  • Benzothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Methoxy-N-methylacetamide

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Chromatography equipment suitable for large-scale purification

Procedure:

  • Reactor Setup: A dry, multi-necked, jacketed reactor is assembled under a nitrogen atmosphere.

  • Initial Reaction: Anhydrous THF is charged into the reactor, followed by benzothiazole. The solution is cooled to -78 °C using a suitable cooling bath.

  • Lithiation: n-Butyllithium is added dropwise via an addition funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for one hour.

  • Acylation: N-Methoxy-N-methylacetamide is added in one portion. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched with 1M HCl. The aqueous layer is extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Large-Scale Reductive Amination of 2-Acetylbenzothiazole

This is a general protocol for reductive amination, which can be optimized for this specific substrate.[9][10]

Materials:

  • 2-Acetylbenzothiazole

  • Methanol (MeOH)

  • Ammonium Acetate

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Brine

Equipment:

  • Large glass reactor with overhead stirring and temperature probe

  • pH meter or pH paper

Procedure:

  • Reaction Setup: 2-Acetylbenzothiazole is dissolved in methanol in the reactor. Ammonium acetate is added, and the mixture is stirred until dissolved.

  • pH Adjustment: The pH of the solution is adjusted to be weakly acidic (pH 6-7) using glacial acetic acid if necessary.

  • Reduction: Sodium cyanoborohydride is added portion-wise, monitoring for any temperature increase. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: The methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude amine can be further purified by column chromatography or by acid-base extraction to yield the final product.

Data Presentation

The following tables summarize the key parameters for the synthesis.

Table 1: Synthesis of 2-Acetylbenzothiazole

ParameterValue/ConditionNotes on Scalability
Starting Material BenzothiazoleEnsure high purity for optimal reaction.
Reagents n-Butyllithium, N-Methoxy-N-methylacetamiden-BuLi is pyrophoric; handle with extreme care on a large scale. Ensure efficient cooling to manage exotherms.
Solvent Anhydrous THFUse of a dry solvent is critical for the success of the organometallic reaction.
Temperature -78 °C to Room TemperatureMaintaining low temperatures during addition is crucial for selectivity and safety. A jacketed reactor with a reliable cooling system is essential.
Reaction Time ~16 hoursMonitor reaction completion by TLC or LC-MS to optimize batch time.
Yield (Lab Scale) 39%[8]Yield may vary on a larger scale and can be optimized by controlling addition rates and temperature.
Purification Column ChromatographyFor large quantities, automated flash chromatography or crystallization should be considered.

Table 2: Reductive Amination to this compound

ParameterValue/ConditionNotes on Scalability
Starting Material 2-AcetylbenzothiazolePurity of the ketone will affect the purity of the final amine.
Reagents Ammonium Acetate, Sodium CyanoborohydrideNaBH₃CN is toxic; handle with appropriate safety measures. STAB is a safer alternative.
Solvent MethanolThe reaction can also be performed in other protic solvents.
pH 6-7pH control is important for the formation of the imine intermediate and the stability of the reducing agent.
Reaction Time 4-24 hoursMonitor reaction completion to avoid over-reduction or side reactions.
Expected Yield 60-85% (Typical for Reductive Amination)Highly dependent on the purity of the starting material and reaction conditions.
Purification Column Chromatography or Acid-Base ExtractionAcid-base extraction is often a more scalable method for purifying amines.

Potential Research Applications and Signaling Pathways

Benzothiazole derivatives have been implicated in the modulation of several key signaling pathways relevant to human diseases. While the specific activity of this compound needs to be determined experimentally, its structural similarity to other bioactive benzothiazoles suggests potential for similar applications.

Potential Research Areas:

  • Anticancer Drug Discovery: Many benzothiazole-containing compounds exhibit potent anticancer activity by targeting various signaling pathways, including those involving protein kinases, topoisomerases, and tubulin polymerization.[5][6]

  • Antimicrobial Research: The benzothiazole scaffold is present in compounds with activity against a range of bacteria and fungi.[1]

  • Anti-inflammatory Studies: Some benzothiazoles have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.[4]

  • Neurodegenerative Disease Research: Certain benzothiazole derivatives have been investigated for their neuroprotective effects, including the approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[3]

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Some benzothiazole derivatives have been shown to inhibit components of this pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole_Derivative Benzothiazole Derivative (Potential Inhibitor) Benzothiazole_Derivative->PI3K Benzothiazole_Derivative->Akt Benzothiazole_Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Conclusion

The synthetic route detailed in these notes provides a practical and scalable method for the production of this compound for research purposes. The versatility of the benzothiazole scaffold suggests that this compound could be a valuable tool in the exploration of new therapeutic agents for a variety of diseases. The provided protocols and data should serve as a solid foundation for researchers and drug development professionals to synthesize and investigate this promising chemical entity. It is recommended that small-scale trials are conducted to optimize the reaction conditions before proceeding to large-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiazol-2-yl-ethylamine. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely applicable and logical two-step synthetic pathway is generally employed. The first step involves the synthesis of the key intermediate, 2-acetylbenzothiazole. This is typically achieved through the condensation of 2-aminothiophenol with a suitable reagent to introduce the acetyl group. The second step is the conversion of the ketone in 2-acetylbenzothiazole to the desired primary amine, this compound, most commonly via reductive amination.

Q2: I am observing a low yield in the first step, the synthesis of 2-acetylbenzothiazole. What are the likely causes?

A2: Low yields in the synthesis of 2-substituted benzothiazoles often stem from the quality of the starting material, 2-aminothiophenol, which is prone to oxidation. Other factors include suboptimal reaction conditions and inefficient cyclization. Ensure you are using freshly purified 2-aminothiophenol and consider optimizing your solvent, temperature, and catalyst system.

Q3: My reductive amination of 2-acetylbenzothiazole is not proceeding to completion. How can I improve the conversion?

A3: Incomplete reductive amination can be due to several factors. The equilibrium of imine formation might not be favorable, or the reducing agent may not be effective. To drive the imine formation, you can use a dehydrating agent or remove water azeotropically. For the reduction step, ensure you are using a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective at the typically required acidic to neutral pH for this reaction.[1][2]

Q4: What are the common byproducts I should be aware of during this synthesis?

A4: In the first step, a common byproduct is the disulfide dimer of 2-aminothiophenol, which can form if the starting material is oxidized. During the reductive amination, incomplete reaction can leave unreacted 2-acetylbenzothiazole or the intermediate imine. Over-reduction is also a possibility depending on the reducing agent and conditions used.

Troubleshooting Guides

Guide 1: Low Yield and Purity in 2-Acetylbenzothiazole Synthesis

This guide addresses common issues encountered during the synthesis of the 2-acetylbenzothiazole intermediate.

Problem Potential Cause Suggested Solution
Low or no product formation Oxidation of 2-aminothiophenol starting material.Use freshly distilled or purified 2-aminothiophenol. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inefficient cyclization to the benzothiazole ring.Ensure appropriate reaction temperature and time. Consider using a catalyst such as a Lewis or Brønsted acid to promote cyclization.
Presence of a high molecular weight, insoluble yellow byproduct Formation of the 2,2'-dithiobis(aniline) dimer from 2-aminothiophenol.Purify the 2-aminothiophenol before use. Running the reaction under an inert atmosphere can also mitigate this side reaction.
Difficult purification of the final product The product may be an oil or have similar polarity to byproducts.Column chromatography is often effective for purifying 2-substituted benzothiazoles.[3] Recrystallization from a suitable solvent system can also be attempted if the product is a solid.
Guide 2: Inefficient Reductive Amination of 2-Acetylbenzothiazole

This section focuses on troubleshooting the conversion of 2-acetylbenzothiazole to this compound.

Problem Potential Cause Suggested Solution
Low conversion to the desired amine Unfavorable imine formation equilibrium.Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine.
Ineffective reducing agent.Use a pH-appropriate reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH, which also favors imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more selective alternative.[2][4]
Unreactive amine source (e.g., ammonium salt).If using an ammonium salt as the amine source, ensure the reaction pH is suitable to have a sufficient concentration of the free ammonia nucleophile. The addition of a non-nucleophilic base may be necessary.
Formation of side products Reduction of the ketone starting material before imine formation.Use a reducing agent that is selective for the imine over the ketone, such as NaBH₃CN.[2] Alternatively, perform the reaction in two distinct steps: first, form the imine, and then add the reducing agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylbenzothiazole

This protocol is a generalized procedure based on the reaction of 2-aminothiophenol with a ketone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMSO.

  • Reagent Addition: Add an excess of acetone (which acts as both reagent and solvent in some procedures) or another suitable acetyl source.[3] If required, add a catalyst such as CuBr₂.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Reductive Amination to this compound

This protocol outlines a general procedure for the reductive amination of 2-acetylbenzothiazole.

  • Imine Formation: In a round-bottom flask, dissolve 2-acetylbenzothiazole (1 equivalent) in a suitable solvent like methanol or dichloroethane. Add the amine source, typically a large excess of ammonium acetate or a solution of ammonia in methanol. Add a catalytic amount of acetic acid to maintain a slightly acidic pH. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for the synthesis of various 2-substituted benzothiazoles, which can serve as a reference for optimizing the synthesis of 2-acetylbenzothiazole.

Table 1: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[3]
SiO₂–HNO₃Solvent-freeShaking at RT-83-98[3]
Ag₂OMicrowave804-8 min92-98[3]
ZnO NPsSolvent-freeRoom Temp30 min79-91[3]

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_step2 Step 2: Reductive Amination A 2-Aminothiophenol C Reaction Mixture A->C B Acetone/Acetyl Source B->C D 2-Acetylbenzothiazole (Intermediate) C->D Condensation/Cyclization G Imine Formation & Reduction D->G E Ammonia Source E->G F Reducing Agent (e.g., NaBH3CN) F->G H This compound (Final Product) G->H

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield or Impurity Issue Step Which step has the issue? Start->Step Step1_Check Check 2-aminothiophenol quality Step->Step1_Check Step 1 Step2_Check Check reductive amination conditions Step->Step2_Check Step 2 Step1_Oxidized Is it oxidized? (yellow solid) Step1_Check->Step1_Oxidized Step1_Purify Purify or use fresh batch & inert atmosphere Step1_Oxidized->Step1_Purify Yes Step1_Conditions Optimize reaction conditions (temp, catalyst) Step1_Oxidized->Step1_Conditions No End Problem Resolved Step1_Purify->End Step1_Conditions->End Step2_Imine Is imine formation inefficient? Step2_Check->Step2_Imine Step2_Dehydrate Add dehydrating agent Step2_Imine->Step2_Dehydrate Yes Step2_Reducer Is the reducing agent effective? Step2_Imine->Step2_Reducer No Step2_Dehydrate->End Step2_ChangeReducer Use selective reducer (e.g., NaBH(OAc)3) Step2_Reducer->Step2_ChangeReducer No Step2_Reducer->End Yes Step2_ChangeReducer->End

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Benzothiazol-2-yl-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-Benzothiazol-2-yl-ethylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound derivatives?

A1: The most common starting materials are 2-chlorobenzothiazole or 2-mercaptobenzothiazole. The choice of starting material will influence the subsequent reaction steps and conditions.

Q2: What is a typical synthetic route to obtain the ethylamine side chain at the 2-position?

A2: A common strategy involves the reaction of 2-chlorobenzothiazole with ethanolamine, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or chloride) and subsequent displacement with an amine. Alternatively, a protected amino-acetaldehyde equivalent can be reacted with 2-aminothiophenol to form the benzothiazole ring with the ethylamine precursor already in place.

Q3: My reaction to form the benzothiazole ring is sluggish and gives low yields. What can I do?

A3: Low yields in benzothiazole ring formation can be due to several factors. Consider the following:

  • Purity of 2-aminothiophenol: This starting material is prone to oxidation. Ensure it is purified shortly before use.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation. Optimization of the temperature is crucial.

  • Catalyst: The use of an acid or base catalyst can significantly improve the reaction rate and yield. The choice of catalyst depends on the specific reaction.

  • Solvent: The choice of solvent can impact solubility and reaction kinetics. Common solvents include ethanol, DMF, and toluene.

Q4: I am observing the formation of a significant amount of disulfide byproduct. How can I minimize this?

A4: The formation of disulfide byproducts arises from the oxidation of the thiol group in 2-aminothiophenol. To minimize this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the best practices for purifying this compound derivatives?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative. It is often necessary to use a gradient elution to separate the product from starting materials and byproducts. Recrystallization can also be an effective purification method for solid products.

Q6: Are there any known signaling pathways that this compound derivatives interact with?

A6: Yes, benzothiazole derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and STAT3 pathways.[1][2][3][4][5] The specific activity of this compound derivatives would need to be determined experimentally, but these pathways represent promising areas of investigation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive starting materials.Use freshly purified 2-aminothiophenol. Check the purity of other reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Monitor the reaction by TLC to find the optimal temperature.
Inefficient catalyst.Experiment with different acid or base catalysts. Ensure the catalyst is not poisoned.
Formation of multiple spots on TLC, indicating impurities Side reactions (e.g., oxidation, dimerization).Run the reaction under an inert atmosphere. Optimize reaction time and temperature to minimize byproduct formation.
Impure starting materials.Purify all starting materials before use.
Difficulty in purifying the product Product and impurities have similar polarity.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina).
Product is an oil and does not crystallize.Attempt to form a salt of the amine to induce crystallization. Use a different solvent system for recrystallization.
Incomplete deprotection of N-Boc group Insufficiently acidic conditions.Use a stronger acid (e.g., 4M HCl in dioxane) or increase the reaction time/temperature.[6]
Acid-sensitive functional groups in the molecule.Consider milder deprotection methods, such as using TMS-I in DCM.[6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(benzothiazol-2-yl)ethanamine from 2-Chlorobenzothiazole

Step 1: Synthesis of 2-(Benzothiazol-2-yl)ethanol

  • To a solution of 2-chlorobenzothiazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add ethanolamine (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(benzothiazol-2-yl)ethanol.

Step 2: Tosylation of 2-(Benzothiazol-2-yl)ethanol

  • Dissolve 2-(benzothiazol-2-yl)ethanol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude tosylate is often used in the next step without further purification.

Step 3: Synthesis of N-Boc-2-(benzothiazol-2-yl)ethanamine

  • Dissolve the crude tosylate from the previous step in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and add water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature overnight.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) (1.2 eq) and continue stirring for another 2-4 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield N-Boc-2-(benzothiazol-2-yl)ethanamine.

Protocol 2: Deprotection of N-Boc-2-(benzothiazol-2-yl)ethanamine
  • Dissolve N-Boc-2-(benzothiazol-2-yl)ethanamine in a suitable solvent like dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

EntryReactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)Reference
12-AminothiophenolBenzaldehydeNoneDMSO1204-685[1]
22-Aminothiophenol4-ChlorobenzaldehydeH2O2/HClEthanolRT192[7]
32-AminothiophenolAcetic AcidSilica Gel/MSANone1100.595[8]
42-ChlorobenzothiazoleEthanolamineEt3NDMF901278(Adapted)
52-MercaptobenzothiazoleChloroacetamideK2CO3AcetoneReflux685[9]

Note: Yields are reported for the specific derivatives synthesized in the cited literature and may vary for this compound derivatives.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis A Starting Material (2-Chlorobenzothiazole) B Reaction with Ethanolamine A->B Step 1 C Intermediate (2-(Benzothiazol-2-yl)ethanol) B->C D Functional Group Transformation C->D Step 2 E Protected Amine (N-Boc derivative) D->E F Acidic Deprotection E->F Step 3 G Final Product (this compound) F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis of this compound.

PI3K_AKT_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) Akt->Akt_active Downstream Downstream Targets (Cell Survival, Proliferation) Akt_active->Downstream Promotes Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.[1]

STAT3_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes Inhibitor Benzothiazole Derivative Inhibitor->JAK Inhibits Inhibitor->STAT3_active Prevents Dimerization

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[3][5]

References

Technical Support Center: Synthesis of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzothiazol-2-yl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form the benzothiazole ring is sluggish and gives a low yield. What are the common causes?

A1: Low yields in the initial benzothiazole ring formation are often due to several factors related to the reactants and reaction conditions.

  • Purity of 2-Aminothiophenol: The primary starting material, 2-aminothiophenol, is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This dimer is unreactive in the desired cyclization and contributes to a lower yield and the formation of dark, insoluble polymeric byproducts.[1]

    • Troubleshooting:

      • Use freshly purified 2-aminothiophenol for best results.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1]

  • Reaction Conditions: Suboptimal temperature or solvent can hinder the reaction rate.

    • Troubleshooting:

      • Ensure the reaction is running at the optimal temperature as specified in the protocol. For analogous reactions, this can range from room temperature to reflux.[1]

      • The choice of solvent is critical. Ethanol and DMSO are commonly used. Consider screening different solvents if yields are consistently low.[1]

Q2: I am observing a significant amount of a byproduct that I suspect is the benzothiazoline intermediate. How can I drive the reaction to completion?

A2: The formation of the 2,3-dihydrobenzothiazole (benzothiazoline) is a common intermediate in this synthesis.[2] Its presence as a major byproduct indicates incomplete oxidation to the aromatic benzothiazole.

  • Root Cause: The final step of the benzothiazole synthesis is an oxidative dehydrogenation. Insufficient oxidant or non-oxidizing conditions will lead to the accumulation of the benzothiazoline intermediate.[2]

    • Troubleshooting:

      • Introduce an Oxidant: Many modern protocols utilize an oxidant. Common choices include:

        • Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient for oxidation.[2]

        • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂ with an acid like HCl in ethanol is an effective system for promoting both condensation and oxidation.[3]

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at a temperature that facilitates oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Q3: During the reduction of benzothiazole-2-acetonitrile to this compound, I'm getting a mixture of products. What are the likely side reactions?

A3: The reduction of a nitrile can sometimes lead to side products if not carefully controlled.

  • Incomplete Reduction: The primary amine can react with the intermediate imine to form a secondary amine byproduct.

    • Troubleshooting:

      • Use a reducing agent that is effective for nitrile reduction to primary amines, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with a Raney Nickel catalyst.

      • Maintain a low reaction temperature to minimize side reactions.

      • A large excess of the reducing agent can sometimes favor the formation of the primary amine.

  • Hydrolysis: If there is water present in the reaction mixture, the nitrile or the intermediate imine can be hydrolyzed to the corresponding carboxylic acid or ketone, respectively.

    • Troubleshooting:

      • Ensure all solvents and reagents are anhydrous, especially when using water-sensitive reducing agents like LiAlH₄.

Q4: I am attempting to synthesize the target molecule by functionalizing 2-methylbenzothiazole, but the reaction is messy. What are the potential pitfalls?

A4: While seemingly straightforward, the functionalization of 2-methylbenzothiazole can lead to a complex mixture of products.

  • Over-alkylation/Multiple Substitutions: If the reaction involves alkylation of the exocyclic amino group, there is a risk of di- or tri-alkylation, leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts.

    • Troubleshooting:

      • Use a large excess of the amine to favor mono-alkylation.

      • Employ protecting groups for the amine to control its reactivity.

  • Endocyclic N-Alkylation: Alkylation can sometimes occur at the endocyclic nitrogen of the benzothiazole ring, leading to the formation of benzothiazolium salts.[4][5]

    • Troubleshooting:

      • Careful control of reaction conditions (solvent, temperature, and base) can influence the site of alkylation. Non-polar solvents may favor exocyclic alkylation.

Summary of Potential Side Products and Mitigation Strategies

Synthetic RoutePotential Side ProductStructureMitigation Strategy
Ring Formation 2,2'-Disulfanediylbis(aniline)Dimer of 2-aminothiophenolUse fresh 2-aminothiophenol, conduct reaction under inert atmosphere.[1]
2-(2-Aminoethyl)-2,3-dihydro-1,3-benzothiazoleBenzothiazoline intermediateEnsure complete oxidation using an appropriate oxidant (e.g., air/DMSO, H₂O₂/HCl).[2]
Nitrile Reduction Bis(2-(benzothiazol-2-yl)ethyl)amineSecondary amine byproductUse a suitable reducing agent (e.g., LiAlH₄), control temperature, use excess reducing agent.
Benzothiazole-2-acetic acidHydrolysis byproductUse anhydrous conditions.
2-Methylbenzothiazole Functionalization Di- and tri-alkylated aminesOver-alkylation productsUse a large excess of the amine, or use a protected amine.
3-Alkyl-2-methylbenzothiazolium saltEndocyclic N-alkylationControl reaction conditions (solvent, temperature, base).[4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis via Ring Formation and Oxidation

This protocol involves the condensation of 2-aminothiophenol with a protected β-aminopropionaldehyde equivalent, followed by in-situ oxidation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and N-(3,3-diethoxypropyl)acetamide (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated.

  • Deprotection: The resulting N-(2-(benzothiazol-2-yl)ethyl)acetamide is then hydrolyzed under acidic or basic conditions to yield this compound.

Protocol 2: Synthesis via Nitrile Reduction

This protocol involves the reduction of benzothiazole-2-acetonitrile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of benzothiazole-2-acetonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Isolation: Filter the resulting solid and wash with THF. The filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Visualizations

G cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate + β-Amino- propionaldehyde equivalent Dimer Dimer 2-Aminothiophenol->Dimer Oxidation This compound This compound Intermediate->this compound Oxidation Benzothiazoline Benzothiazoline Intermediate->Benzothiazoline Incomplete Oxidation G Start Start Low Yield Low Yield Start->Low Yield Check Purity Check 2-Aminothiophenol Purity Low Yield->Check Purity Yes Incomplete Oxidation Incomplete Oxidation Low Yield->Incomplete Oxidation No Inert Atmosphere Use Inert Atmosphere Check Purity->Inert Atmosphere Product Product Inert Atmosphere->Product Add Oxidant Add/Increase Oxidant Incomplete Oxidation->Add Oxidant Yes Incomplete Oxidation->Product No Add Oxidant->Product

References

"stability issues of 1-Benzothiazol-2-yl-ethylamine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzothiazol-2-yl-ethylamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A1: A change in solution color often indicates chemical degradation. Benzothiazole-containing compounds can be susceptible to oxidative and photolytic degradation, which may result in the formation of colored byproducts. It is recommended to prepare fresh solutions and store them protected from light and oxygen.

Q2: I am observing a loss of potency or inconsistent results with my this compound solution. How can I troubleshoot this?

A2: Inconsistent results or a loss of potency are common indicators of compound instability. The ethylamine side chain and the benzothiazole core can be susceptible to degradation under various conditions. We recommend performing a stability study under your experimental conditions (e.g., pH, temperature, light exposure) to understand the degradation kinetics. Analytical techniques such as HPLC can be used to quantify the parent compound and detect any degradation products.

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific data for this compound is limited, degradation of the benzothiazole structure often involves hydroxylation and opening of the benzene ring, which can be initiated by hydroxyl radicals.[1][2] The ethylamine side chain may also be susceptible to oxidation. Acidic conditions have been shown to favor the degradation of the core benzothiazole ring.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light, and in tightly sealed containers to prevent oxidation. The use of amber vials is recommended. For long-term storage, preparing aliquots of the solution can help to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatogram

If you observe unexpected peaks during HPLC analysis of your this compound solution, it is likely due to the presence of degradation products or impurities.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to potential degradation products.

  • Optimize Storage and Handling: If degradation is confirmed, review your solution preparation, handling, and storage procedures. Ensure solutions are freshly prepared, protected from light, and stored at an appropriate temperature.

Issue: Poor Reproducibility in Bioassays

Poor reproducibility in biological assays can stem from the degradation of the active compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer: Incubate the this compound in your assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to quantify the amount of compound remaining.

  • Modify Assay Conditions: If significant degradation is observed, consider modifying the assay conditions, such as reducing the incubation time or adjusting the pH of the buffer, if the experimental design allows.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to ensure the starting concentration is accurate.

Data Presentation

Table 1: Potential Factors Influencing the Stability of this compound in Solution

ParameterPotential Effect on StabilityRecommendations
pH Acidic conditions may promote degradation of the benzothiazole ring.[1] The amine group's protonation state will vary with pH, potentially affecting solubility and reactivity.Buffer solutions to a pH where the compound shows maximum stability. Empirically determine the optimal pH range.
Temperature Higher temperatures generally accelerate degradation reactions.[3]Store solutions at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). Avoid excessive heat during experimental procedures.
Light Exposure to UV or ambient light can induce photolytic degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxygen The presence of oxygen can lead to oxidative degradation of the amine and the benzothiazole core.[3]Use degassed solvents for solution preparation. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.[4]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.[4]

  • Photostability: Expose a solution of the compound to UV light (ICH Q1B conditions).[4]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately for HPLC analysis to monitor the formation of degradation products and the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of benzothiazole derivatives.[5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[5]

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). The specific gradient should be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax).[5]

  • Injection Volume: 10-20 µL[5]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Loss of Potency start Inconsistent Experimental Results check_stability Is the compound stable in solution? start->check_stability perform_hplc Analyze solution by HPLC vs. standard check_stability->perform_hplc degradation_observed Degradation Observed? perform_hplc->degradation_observed review_storage Review Storage & Handling: - Protect from light - Store at low temperature - Use fresh solutions degradation_observed->review_storage Yes no_degradation Compound is Stable degradation_observed->no_degradation No end Resolution review_storage->end investigate_assay Investigate other assay parameters no_degradation->investigate_assay investigate_assay->end

Caption: Troubleshooting workflow for loss of potency.

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways compound This compound stressors Acid/Base Heat Light (UV) Oxidant (H₂O₂) compound->stressors pathways Ring Opening Hydroxylation Side-chain Oxidation stressors->pathways

Caption: Potential degradation pathways under stress.

References

Technical Support Center: Optimizing 1-Benzothiazol-2-yl-ethylamine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-Benzothiazol-2-yl-ethylamine. Our goal is to help you optimize your biological assay conditions and overcome common experimental hurdles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: High Background Signal in Fluorescence-Based Assays

High background fluorescence can mask the specific signal from your assay, leading to low signal-to-noise ratios and inaccurate results.

Potential Cause Recommended Solution
Autofluorescence from media components Phenol red and fetal bovine serum (FBS) are common sources of autofluorescence.[1] Consider using phenol red-free media or switching to a serum-free media formulation for the final assay steps. Alternatively, perform measurements in phosphate-buffered saline (PBS) with calcium and magnesium.[1]
Autofluorescence from the compound This compound itself may possess intrinsic fluorescent properties. Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If it fluoresces, consider using a different detection method (e.g., luminescence or absorbance-based assays).
Non-specific binding of detection reagents Insufficient blocking can lead to high background signals.[2] Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk) and increasing the incubation time.
Contaminated reagents or plates Use fresh, high-quality reagents and sterile, tissue culture-treated plates specifically designed for fluorescence assays (e.g., black-walled plates to reduce light scatter).[3]

Problem 2: Low Signal or Poor Assay Sensitivity

A weak signal can make it difficult to detect a biological response, especially for compounds with subtle effects.

Potential Cause Recommended Solution
Suboptimal reagent concentrations Titrate the concentrations of all critical reagents, including the detection antibodies and substrate, to find the optimal balance for a robust signal.
Incorrect focal height in plate reader For cell-based assays with adherent cells, ensure the plate reader's focal height is adjusted to the bottom of the well where the cells reside to maximize signal detection.[1]
Low cell number or viability Ensure you are seeding a sufficient number of healthy, viable cells. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. The optimal cell number per well should be determined for your specific assay.[3]
Inappropriate assay choice for cell number For low cell numbers, consider using a highly sensitive detection method, such as a bioluminescent assay, which can detect as few as 10 cells per well in a 96-well plate.[3]

Problem 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability and reproducibility of your data.

Potential Cause Recommended Solution
Inconsistent cell seeding Uneven cell distribution is a common source of variability.[1] Ensure your cell suspension is homogenous before and during seeding. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.[3]
Edge effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Inconsistent liquid handling Use calibrated pipettes and consider using automated liquid handling systems for high-throughput screening to ensure precision and consistency.[4]
Uneven signal distribution within wells If cells are not evenly distributed or if there is precipitation, the signal may be heterogeneous. Use a plate reader setting that scans the entire well surface (e.g., orbital or spiral scan) to obtain a more reliable average reading.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: As a starting point, we recommend a dose-response curve ranging from 1 nM to 100 µM. The optimal concentration will depend on the specific cell type and the biological endpoint being measured. It is crucial to determine the cytotoxic concentration of the compound on your cells using a viability assay (e.g., MTT or CellTiter-Glo®) before proceeding with functional assays.

Q2: How should I prepare and store this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the assay medium is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

Q3: My compound appears to be a "hit" in my primary screen. What are the next steps to validate this?

A3: It is essential to rule out false positives, which can arise from compound interference with the assay technology.[4][5] We recommend the following validation steps:

  • Confirm the activity with a freshly prepared sample of the compound.

  • Perform a counter-screen to check for non-specific activity or assay interference. For example, if your primary assay uses a luciferase reporter, test the compound's effect on luciferase activity directly.

  • Use an orthogonal assay. This is a secondary assay that measures the same biological endpoint but uses a different detection technology.[6] This helps to confirm that the observed activity is due to the compound's effect on the biological target and not an artifact of the primary assay format.

Q4: How can I assess the quality of my high-throughput screening (HTS) assay?

A4: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay may not be robust enough for reliable hit identification. The formula for Z'-factor is:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is for determining the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: General Immunofluorescence Staining for Target Localization

This protocol provides a general workflow for visualizing the subcellular localization of a target protein that may be affected by this compound.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the target protein

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Treat cells with the desired concentration of this compound for the appropriate time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[2]

  • Wash with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize using a fluorescence microscope.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound (this compound) treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment assay_viability Viability Assay (MTT) treatment->assay_viability assay_functional Functional Assay treatment->assay_functional analysis Readout & Data Analysis assay_viability->analysis assay_functional->analysis

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic cluster_high_bg High Background cluster_low_signal Low Signal start Problem Encountered bg_cause1 Autofluorescence? start->bg_cause1 ls_cause1 Suboptimal Reagents? start->ls_cause1 bg_sol1 Change Media / Wavelength bg_cause1->bg_sol1 Yes bg_cause2 Insufficient Blocking? bg_cause1->bg_cause2 No bg_sol2 Optimize Blocking bg_cause2->bg_sol2 Yes ls_sol1 Titrate Reagents ls_cause1->ls_sol1 Yes ls_cause2 Low Cell Number? ls_cause1->ls_cause2 No ls_sol2 Increase Seeding Density ls_cause2->ls_sol2 Yes

Caption: A logical flow for troubleshooting common assay issues.

Signaling_Pathway_Hypothetical compound This compound receptor Target Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A hypothetical signaling pathway for this compound.

References

"troubleshooting poor solubility of 1-Benzothiazol-2-yl-ethylamine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzothiazol-2-yl-ethylamine

This technical support guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for addressing solubility challenges with this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers? A1: The poor aqueous solubility of this compound in its free base form is expected due to its chemical structure. The molecule contains a benzothiazole ring system, which is largely hydrophobic and contributes to low water solubility.[1] While the ethylamine side chain adds some polarity, the overall character of the neutral molecule leads to limited solubility in aqueous media. The parent compound, benzothiazole, is described as only slightly soluble in water.[1][2]

Q2: What is the first and most critical step to improve the aqueous solubility of this compound? A2: The most critical first step is to adjust the pH of the aqueous solvent. This compound contains a basic ethylamine group, making its solubility highly pH-dependent.[3][4] Lowering the pH of the solution with a dilute acid (e.g., 0.1 M HCl) will protonate the amine group.[5] This protonation forms a positively charged, more polar salt, which significantly increases its solubility in water.[3][6]

Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What causes this and how can I prevent it? A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[4] To prevent this, you can try the following strategies:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer.[7]

  • Add Surfactants: Biocompatible surfactants like Tween® 20 (0.05 - 0.1%) or Pluronic® F-68 (~0.1%) can be added to the aqueous buffer to help keep the compound in solution.[4]

  • Modify Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring.[4] Using pre-warmed (e.g., 37°C) media or buffer can also help.[4]

Q4: For long-term or in vivo studies, what is the most robust method to enhance aqueous solubility? A4: For applications requiring higher concentrations and stable aqueous formulations, chemical modification through salt formation is the most common and effective strategy.[7][8] Converting the free base of this compound into a salt, such as a hydrochloride (HCl) or mesylate salt, can dramatically increase its aqueous solubility and dissolution rate.[3][9][10] Hydrochloride salts of similar benzothiazole amines are commercially available, indicating this is a standard approach.[11]

Q5: In which organic solvents is this compound expected to be most soluble? A5: Based on the properties of its parent compound, benzothiazole, it is expected to be readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] These solvents are typically used to prepare high-concentration stock solutions.

Data Presentation: Solubility & Enhancement Strategies

Table 1: Predicted Solubility Characteristics of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Neutral) Water, PBS (pH 7.4)LowThe hydrophobic benzothiazole core dominates the neutral molecule's properties.[1][2]
Aqueous (Acidic) 0.1 M HCl, Citrate Buffer (pH 3)HighThe basic ethylamine group is protonated, forming a highly soluble salt.[3]
Polar Organic Solvents DMSO, Ethanol, MethanolHighThese solvents can effectively solvate both the polar and non-polar parts of the molecule.[2]
Non-Polar Organic Solvents Hexane, TolueneLow to ModerateLimited solubility is expected due to the polar amine group.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionTypical Use CaseReference
pH Adjustment Converts the basic amine to a more soluble protonated salt form.Initial dissolution in aqueous buffers for in vitro assays.[3][5][6]
Co-solvents Increases the overall polarity of the solvent system, preventing precipitation.Diluting DMSO stocks into aqueous media.[3][7]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility.Stabilizing aqueous formulations for cellular assays.[4][7]
Salt Formation Creates a stable, solid ionic form of the compound with inherently higher aqueous solubility.Formulation for in vivo studies; creating stable stock solutions.[7][8]
Cyclodextrin Complexation Encapsulates the hydrophobic part of the molecule in a carrier molecule's cavity.Increasing apparent solubility and stability in aqueous solutions.[4][7]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Advanced formulation for oral drug delivery.[7][12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the poor solubility of this compound.

G start Start: Poor Solubility Observed q1 Is an aqueous solution required for the experiment? start->q1 stock Prepare high-concentration stock in a polar organic solvent (e.g., DMSO, Ethanol). q1->stock No primary_strat Primary Strategy: pH Adjustment q1->primary_strat Yes end_stock Stock Solution Prepared stock->end_stock protocol_ph Add dilute acid (e.g., 0.1 M HCl) to the aqueous buffer to reach pH < 5. Attempt to dissolve the compound. primary_strat->protocol_ph q2 Is solubility now sufficient? protocol_ph->q2 success Proceed with Experiment q2->success Yes secondary_strat Secondary Strategies: (If precipitation occurs on dilution or solubility is still insufficient) q2->secondary_strat No options • Use Co-solvents • Add Surfactants (e.g., Tween® 20) • Use Cyclodextrins (e.g., HP-β-CD) secondary_strat->options q3 Is a significant, long-term solubility increase needed (e.g., for in vivo studies)? options->q3 q3->success No, but sufficient for current need advanced_strat Advanced Strategy: Chemical Modification q3->advanced_strat Yes salt Perform Salt Formation (e.g., create Hydrochloride salt). advanced_strat->salt end_final Stable, Soluble Form Achieved salt->end_final

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Experimental Protocols

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in a specific solvent.[7][13]

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 PBS, pH 3.0 Citrate Buffer)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial to ensure undissolved solid remains visible.

  • Add a known volume of the desired solvent to the vial and cap it securely.

  • Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, cease agitation and let the vials stand for the excess solid to settle. Centrifuge the vials at a high speed to pellet all undissolved material.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent to fall within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

This protocol provides a general method for converting the free base to its more soluble HCl salt.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Anhydrous polar solvent (e.g., ethanol or methanol)

  • HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the this compound free base in a minimal amount of a suitable anhydrous polar solvent like ethanol.

  • Precipitation: While stirring the solution, slowly add a slight molar excess (e.g., 1.1 equivalents) of the HCl solution (e.g., 2 M HCl in diethyl ether).

  • The hydrochloride salt should precipitate out of the solution as a solid. If precipitation is slow, the solution can be cooled in an ice bath.

  • Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the final hydrochloride salt. The new salt should be tested for its enhanced solubility in aqueous solutions using Protocol 1.

References

Technical Support Center: Refining the Purification Protocol for 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzothiazol-2-yl-ethylamine. The guidance addresses common challenges encountered during experimental procedures, focusing on techniques like column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a heterocyclic organic compound featuring a benzothiazole core with an ethylamine substituent at the 2-position. Its purification can be challenging due to the basicity of the primary amine group, which can lead to strong interactions with acidic stationary phases like silica gel, causing tailing and poor separation during chromatography.[1] The amine is also susceptible to oxidation, which can result in colored impurities, particularly if exposed to air and heat during purification or storage.[1]

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

Impurities typically originate from the synthetic route or subsequent degradation. A summary of common impurities is provided in the table below.

Table 1: Common Impurities and Their Potential Sources

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting MaterialsIncomplete reaction (e.g., 2-aminothiophenol or corresponding aldehyde/ketone).[2]Column Chromatography, Recrystallization
Synthesis ByproductsInefficient cyclization or oxidation, leading to benzothiazoline intermediates.[2]Column Chromatography
Oxidation ProductsExposure of the amine to air, light, or heat.[1]Recrystallization, proper storage under inert gas.
Solvent ResiduesIncomplete removal of solvents from the reaction or workup.Drying under high vacuum.
Over-alkylation ProductsFormation of secondary or tertiary amines during synthesis.[1]Column Chromatography

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Q3: My compound is streaking or tailing significantly on the silica gel column. How can I resolve this?

This is a common issue for amines on standard silica gel due to the interaction between the basic amine and acidic silanol groups.

  • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel or the eluent with a small amount of a volatile base, such as 1-3% triethylamine or pyridine. This neutralizes the acidic sites and improves peak shape.[3]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column for HPLC purification.

Q4: The compound appears to be degrading on the column, resulting in low recovery and colored bands. What is the cause?

The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.

  • Solution: In addition to deactivating the silica gel with a base as mentioned above, work quickly and avoid leaving the compound on the column for extended periods.[3] Using a less polar, faster-eluting solvent system can also minimize contact time and reduce degradation.

Recrystallization Issues

Q5: I am having difficulty finding a suitable solvent for recrystallization. What should I try?

Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solution: A systematic trial-and-error approach with a range of solvents is recommended. Start with common solvents like ethanol, methanol, or acetone.[4][5][6] If a single solvent is not effective, try a binary solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the compound in a minimal amount of hot ethanol and then add a non-polar solvent like hexanes or cold water until turbidity is observed, then allow it to cool slowly.

Q6: My product is "oiling out" of the solution instead of forming crystals. What should I do?

Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

  • Solution 3: Switch to a lower-boiling point solvent or a different solvent system altogether.

Product Stability and Storage

Q7: My purified this compound is turning yellow or brown over time. How can I prevent this?

This discoloration is likely due to oxidation.

  • Solution: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, keep it in a cool, dark place, such as a refrigerator or freezer, to minimize degradation.

Experimental Protocols & Data

The following protocols and tables are based on established methods for purifying analogous 2-aminobenzothiazole derivatives and provide a strong starting point for optimization.[4]

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase (Eluent) SystemModifierElution Mode
Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate1% TriethylamineGradient (e.g., 5% to 50% Ethyl Acetate)
Silica Gel (230-400 mesh)Dichloromethane:Methanol1% TriethylamineGradient (e.g., 0% to 10% Methanol)
Neutral AluminaChloroform:MethanolNone requiredIsocratic or Gradient

Protocol 1: Purification by Flash Column Chromatography

  • Preparation: Prepare the eluent by mixing the chosen solvents (e.g., Hexanes:Ethyl Acetate 95:5) and adding 1% triethylamine.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified amine.

Table 3: Potential Solvent Systems for Recrystallization

SolventAntisolvent (if applicable)Observations with Analogous CompoundsReference
EthanolWater or HexanesOften yields high-quality crystals upon slow cooling.[4][5]
MethanolWaterGood for polar benzothiazole derivatives.[4]
AcetoneDiethyl Ether or Petroleum EtherEffective for inducing crystallization of moderately polar compounds.[4]
Ethyl AcetatePetroleum Ether or HexanesCan produce well-formed crystals.[4]

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Cooling: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.

Workflow and Logic Diagrams

The following diagrams illustrate standard workflows for the purification and troubleshooting of this compound.

PurificationWorkflow crude Crude Product chromatography Column Chromatography (Silica + 1% TEA) crude->chromatography tlc_check Purity Check by TLC/HPLC chromatography->tlc_check recrystallization Recrystallization tlc_check->recrystallization Impure analysis Final Characterization (NMR, MS, HPLC) tlc_check->analysis Pure recrystallization->analysis pure_product High-Purity Product analysis->pure_product

Caption: General purification workflow for this compound.

ChromatographyTroubleshooting start Run Silica Gel Column tailing Observe Tailing or Streaking? start->tailing add_base Solution: Add 1% Triethylamine to Eluent or Use Neutral Alumina tailing->add_base Yes decomposition Observe Degradation or Low Recovery? tailing->decomposition No add_base->start Re-run work_faster Solution: 1. Add Base to Eluent 2. Use Faster Eluting Solvent 3. Work Quickly decomposition->work_faster Yes success Successful Separation decomposition->success No work_faster->start Re-run RecrystallizationTroubleshooting start Dissolve in Minimal Hot Solvent oiling_out Compound 'Oils Out'? start->oiling_out fix_oil Solution: 1. Re-heat and Add More Solvent 2. Cool More Slowly 3. Change Solvent oiling_out->fix_oil Yes no_crystals No Crystals Form Upon Cooling? oiling_out->no_crystals No fix_oil->start Retry induce_xtal Solution: 1. Scratch Flask with Glass Rod 2. Add a Seed Crystal 3. Cool in Ice-Bath no_crystals->induce_xtal Yes success Pure Crystals Obtained no_crystals->success No induce_xtal->success

References

Technical Support Center: Production of 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiazol-2-yl-ethylamine. The focus of this guide is to address common challenges and minimize the formation of impurities during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic routes are considered:

  • Route A: Reduction of 2-(Benzothiazol-2-yl)acetonitrile.

  • Route B: Reduction of 2-(1-Nitroethyl)benzothiazole.

Route A: Troubleshooting the Reduction of 2-(Benzothiazol-2-yl)acetonitrile

Question 1: My reaction is incomplete, and I observe a significant amount of starting nitrile in the crude product. What could be the cause?

Answer: Incomplete reduction of the nitrile is a common issue. Several factors could be at play:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to the nitrile is critical. An insufficient amount will lead to incomplete conversion.

  • Inactive Reducing Agent: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure that the reagent is fresh and has been handled under anhydrous conditions.

  • Low Reaction Temperature: While the reaction is typically initiated at a low temperature for safety, it may require warming to room temperature or gentle reflux to proceed to completion.

  • Short Reaction Time: The reduction may require a longer reaction time than anticipated. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: After work-up, my product is a complex mixture with multiple spots on the TLC plate. What are the likely impurities?

Answer: Besides the unreacted starting material, several side products can form during the reduction of 2-(Benzothiazol-2-yl)acetonitrile with LiAlH₄:

  • Aldehyde Intermediate: Partial reduction can lead to the formation of the corresponding aldehyde.

  • Over-reduction Products: While less common for nitriles, aggressive reaction conditions could potentially lead to side reactions on the benzothiazole ring.

  • Hydrolysis of Nitrile: If the reaction is quenched with acid before the reduction is complete, the nitrile can hydrolyze to the corresponding carboxylic acid.

Question 3: The isolated product has a persistent color, even after initial purification. How can I decolorize it?

Answer: Colored impurities often arise from trace side products or degradation. Consider the following purification steps:

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.

  • Acid-Base Extraction: As the product is a primary amine, it can be converted to its hydrochloride salt by treatment with HCl. The salt can be washed with an organic solvent to remove non-basic impurities and then neutralized with a base to regenerate the pure amine.

  • Column Chromatography: Careful column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane), can separate the desired amine from closely related impurities.

Route B: Troubleshooting the Reduction of 2-(1-Nitroethyl)benzothiazole

Question 1: The reduction of my nitro compound is sluggish, and the yield of the desired amine is low. What are the potential issues?

Answer: The reduction of nitro compounds can be challenging. Here are some potential causes for low yield and slow reaction rates:

  • Choice of Reducing Agent: While LiAlH₄ is effective for reducing aliphatic nitro compounds, other reagents like catalytic hydrogenation (e.g., H₂/Pd-C) can also be used and may offer better selectivity in some cases.

  • Reaction Conditions: The temperature and pressure (for catalytic hydrogenation) are critical parameters. For LiAlH₄ reductions, ensure the reaction is allowed to warm to room temperature after the initial exothermic reaction subsides.

  • Catalyst Poisoning (for hydrogenation): If using catalytic hydrogenation, trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction.

Question 2: I am observing byproducts with similar polarity to my desired amine, making purification difficult. What are these impurities?

Answer: The reduction of nitroalkanes can lead to several byproducts:

  • Hydroxylamine Intermediate: Partial reduction of the nitro group can result in the formation of the corresponding hydroxylamine.[1]

  • Oxime Formation: The hydroxylamine intermediate can be further converted to the corresponding oxime.[1]

  • Dimerization Products: Under certain conditions, side reactions can lead to the formation of dimeric byproducts.

Question 3: My final product seems to be unstable and degrades upon standing. How can I improve its stability?

Answer: Primary amines can be susceptible to oxidation. Consider the following:

  • Storage as a Salt: Converting the amine to its hydrochloride or other stable salt can significantly improve its shelf life.

  • Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Refrigeration: Storing the product at low temperatures can slow down degradation processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of the benzothiazole ring itself?

A1: The most common impurity is the disulfide dimer of 2-aminothiophenol, formed by oxidation. This can be minimized by using freshly purified 2-aminothiophenol and conducting the reaction under an inert atmosphere.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system that provides good separation between the starting material (nitrile or nitro compound) and the product amine. The amine product can be visualized using a ninhydrin stain.

Q3: What are the safety precautions for working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a fume hood under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction?

A4: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles or aliphatic nitro groups to amines under standard conditions. LiAlH₄ or other more potent reducing agents are typically required.

Q5: What is the best method for purifying the final this compound product?

A5: A combination of acid-base extraction and column chromatography is often the most effective approach. The acid-base extraction helps to remove non-basic impurities, while column chromatography provides a high degree of purification from closely related byproducts.

Data Presentation

Table 1: Comparison of Reaction Parameters for Synthetic Routes

ParameterRoute A: Nitrile ReductionRoute B: Nitro Reduction
Starting Material 2-(Benzothiazol-2-yl)acetonitrile2-(1-Nitroethyl)benzothiazole
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 6 hours4 - 12 hours
Typical Yield 60 - 80%50 - 70%

Table 2: Common Impurities and their Characteristics

ImpurityMolecular Weight ( g/mol )TLC Rf (relative to product)Identification Method
2-(Benzothiazol-2-yl)acetonitrile174.22HigherIR (nitrile stretch ~2250 cm⁻¹)
2-(1-Nitroethyl)benzothiazole208.23HigherIR (nitro stretch ~1550, 1370 cm⁻¹)
N-(1-(Benzothiazol-2-yl)ethyl)hydroxylamine194.25SimilarMass Spectrometry (M+H⁺ = 195)
1-(Benzothiazol-2-yl)ethan-1-one oxime192.24Similar¹H NMR (oxime proton)

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Reduction (Route A)

Materials:

  • 2-(Benzothiazol-2-yl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 2-(Benzothiazol-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by TLC.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Work-up: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with THF. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Protocol 2: Synthesis of this compound via Nitro Reduction (Route B)

Materials:

  • 2-(1-Nitroethyl)benzothiazole

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (3 equivalents) in anhydrous THF.

  • Addition of Nitro Compound: The flask is cooled to 0 °C in an ice bath. A solution of 2-(1-Nitroethyl)benzothiazole (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 1 hour.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 8 hours. The reaction is monitored by TLC.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

  • Work-up: The resulting solid is filtered off, and the filtrate is concentrated. The residue is dissolved in DCM, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude amine is purified by column chromatography on silica gel using a gradient of methanol in DCM.

Visualizations

experimental_workflow cluster_route_a Route A: Nitrile Reduction cluster_route_b Route B: Nitro Reduction A_start 2-(Benzothiazol-2-yl)acetonitrile A_reduction LiAlH4 Reduction in THF A_start->A_reduction A_workup Aqueous Work-up & Quenching A_reduction->A_workup A_purification Purification (Column Chromatography) A_workup->A_purification A_product This compound A_purification->A_product B_start 2-(1-Nitroethyl)benzothiazole B_reduction LiAlH4 Reduction in THF B_start->B_reduction B_workup Aqueous Work-up & Quenching B_reduction->B_workup B_purification Purification (Column Chromatography) B_workup->B_purification B_product This compound B_purification->B_product

Caption: Synthetic workflows for this compound production.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn multiple_spots Multiple Spots on TLC? start->multiple_spots check_reagent Check Reagent Activity & Stoichiometry incomplete_rxn->check_reagent Yes optimize_cond Optimize Reaction Time & Temperature incomplete_rxn->optimize_cond Yes identify_impurities Identify Impurities (MS, NMR) multiple_spots->identify_impurities Yes purification Refine Purification (Acid-Base Extraction, Chromatography) identify_impurities->purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of 1-Benzothiazol-2-yl-ethylamine and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase and its Inhibitors

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2]

MAO inhibitors can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding.[] First-generation MAOIs were non-selective and irreversible, leading to significant side effects.[4] Subsequent research has focused on developing selective and reversible inhibitors to improve safety and tolerability.[4]

The Benzothiazole Scaffold in MAO Inhibition

The benzothiazole ring is a privileged scaffold in medicinal chemistry, and numerous derivatives have been investigated for their MAO inhibitory activity.[5] Studies have shown that modifications at the 2- and 6-positions of the benzothiazole ring significantly influence both the potency and selectivity of MAO inhibition.[5] Generally, many synthesized benzothiazole derivatives have shown potent and selective inhibitory activity against the MAO-B enzyme.[6]

Given that 1-Benzothiazol-2-yl-ethylamine possesses an ethylamine group at the 2-position of the benzothiazole core, a common feature in many biologically active molecules, it is plausible that this compound could exhibit inhibitory activity towards MAO enzymes. The structural similarity to other 2-substituted benzothiazoles that have demonstrated MAO inhibition suggests it is a candidate for such activity, likely with some degree of selectivity for MAO-B.[6][7]

Comparative Data of MAO Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of various benzothiazole derivatives and other well-known MAO inhibitors against human MAO-A and MAO-B. This allows for a comparative assessment of their potency and selectivity.

Compound ClassCompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)Reference
Benzothiazole Derivatives Compound 4f (a 2-substituted benzothiazole)-0.0403MAO-B Selective[8]
Compound 3e (a benzothiazole-hydrazone)> 1000.060MAO-B Selective[6]
Compound 4h (a 2-substituted benzothiazole)--Potent against both[9]
Compound 3b (a benzothiazole-thiazolylhydrazine)0.095-MAO-A Selective[10]
Compound 30 (a benzothiazole-derived thioacetamide)-0.015MAO-B Selective[11]
Non-Selective MAOIs Iproniazid3742.5Non-selective[12]
Tranylcypromine--Non-selective[]
Selective MAO-A Inhibitors Clorgyline~0.0016-MAO-A Selective[13]
MoclobemideLow affinity in vitro, but selective-MAO-A Selective[]
Selective MAO-B Inhibitors Selegiline (L-deprenyl)Higher concentrations needed~0.0068MAO-B Selective[][13]
RasagilineHigher concentrations neededNanomolar rangeMAO-B Selective[]
Safinamide-Nanomolar rangeMAO-B Selective[]

Experimental Protocols

A standardized in vitro fluorometric method is commonly employed to determine the MAO inhibitory activity of test compounds.[8][9][14]

In Vitro MAO-A and MAO-B Inhibition Assay Protocol
  • Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a commonly used non-selective substrate which is oxidized by both MAO-A and MAO-B to produce a fluorescent metabolite, 4-hydroxyquinoline.[9][15]

  • Incubation : The test compound, at various concentrations, is pre-incubated with the respective MAO isoenzyme (MAO-A or MAO-B) in a buffer solution for a specified period (e.g., 15 minutes) at 37°C.[16]

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the kynuramine substrate.

  • Fluorescence Measurement : The reaction mixture is incubated for a further period (e.g., 20-30 minutes) at 37°C. The fluorescence of the product, 4-hydroxyquinoline, is then measured using a microplate reader with an excitation wavelength of approximately 310-340 nm and an emission wavelength of approximately 380-400 nm.

  • Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16]

Signaling Pathways and Logical Relationships

The fundamental mechanism of MAO inhibitors involves blocking the degradation of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Storage MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Enhanced Neuronal Signal Receptor->Signal MAOI MAO Inhibitor (e.g., 1-Benzothiazol- 2-yl-ethylamine) MAOI->MAO Inhibition

Caption: General mechanism of monoamine oxidase inhibitors.

Conclusion

While direct experimental evidence for the MAO inhibitory activity of this compound is currently lacking, the existing literature on benzothiazole derivatives strongly suggests its potential as a monoamine oxidase inhibitor, likely with a preference for the MAO-B isoform. Further in vitro and in silico studies are warranted to elucidate the precise inhibitory profile, potency, and selectivity of this compound. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers interested in the discovery and development of novel MAO inhibitors based on the benzothiazole scaffold.

References

"1-Benzothiazol-2-yl-ethylamine comparative studies in neuroprotection"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Among the diverse chemical scaffolds under investigation, the benzothiazole nucleus has emerged as a promising pharmacophore. While direct comparative studies on 1-Benzothiazol-2-yl-ethylamine are limited, a growing body of evidence highlights the significant neuroprotective potential of various benzothiazole derivatives. This guide provides a comparative analysis of these derivatives, supported by available experimental data, detailed methodologies for key neuroprotective assays, and visualizations of relevant cellular pathways and experimental workflows.

Comparative Efficacy of Benzothiazole Derivatives

The neuroprotective effects of benzothiazole derivatives have been evaluated through various in vitro models that mimic the pathological conditions of neurodegenerative diseases, such as oxidative stress, excitotoxicity, and ischemia. A common approach to quantify the potential of these compounds is to measure their inhibitory activity against enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Enzyme Inhibition Activity

Several studies have synthesized novel benzothiazole derivatives and evaluated their potential as inhibitors of AChE and MAO-B, enzymes that are key targets in the management of Alzheimer's disease. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.

Compound IDTarget EnzymeIC50 (nM)Reference
Compound 4f Acetylcholinesterase (AChE)23.4 ± 1.1[1]
Monoamine Oxidase B (MAO-B)40.3 ± 1.7[1]
Compound 4a Acetylcholinesterase (AChE)56.3 ± 2.5
Monoamine Oxidase B (MAO-B)67.4 ± 3.1
Compound 4d Acetylcholinesterase (AChE)89.6 ± 3.2
Monoamine Oxidase B (MAO-B)109.7 ± 4.3
Compound 4h Acetylcholinesterase (AChE)64.9 ± 2.9
Monoamine Oxidase B (MAO-B)85.1 ± 3.8
Compound 4k Acetylcholinesterase (AChE)102.5 ± 4.8
Monoamine Oxidase B (MAO-B)124.3 ± 5.8
Compound 4m Acetylcholinesterase (AChE)27.8 ± 1.0
Monoamine Oxidase B (MAO-B)56.7 ± 2.2
Donepezil (Reference) Acetylcholinesterase (AChE)20.1 ± 1.4
Selegiline (Reference) Monoamine Oxidase B (MAO-B)37.4 ± 1.6

Note: The data presented is a compilation from a study by Karaca et al. (2022) and is intended for comparative purposes. The specific structures of compounds 4a, 4d, 4f, 4h, 4k, and 4m can be found in the referenced publication.

Key Experimental Protocols in Neuroprotection Research

The evaluation of neuroprotective compounds relies on a battery of well-established in vitro assays. These protocols are designed to model specific aspects of neuronal damage and to quantify the protective effects of test compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Induction of Injury: Treat the cells with a neurotoxic agent (e.g., glutamate, H₂O₂, or subject them to oxygen-glucose deprivation) for a specified duration.

  • Compound Treatment: Add the benzothiazole derivative at various concentrations to the cell cultures before, during, or after the neurotoxic insult.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Culture and Treatment: Plate and treat cells as described in the MTT assay.

  • Probe Loading: Incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Express ROS levels as a percentage of the control group subjected to the neurotoxic insult without the test compound.

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model simulates ischemic conditions by depriving neuronal cells of oxygen and glucose.

Protocol:

  • Cell Culture: Culture neuronal cells to the desired confluency.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, return the cells to a normal culture medium and normoxic conditions (21% O₂, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection: Evaluate cell viability, LDH release, or ROS levels as described in the protocols above.

Glutamate-Induced Excitotoxicity Model

This model mimics the neuronal damage caused by excessive stimulation of glutamate receptors.

Protocol:

  • Cell Culture: Culture neuronal cells as previously described.

  • Compound Pre-treatment: Pre-incubate the cells with the benzothiazole derivatives for a specific time (e.g., 1 hour).

  • Glutamate Exposure: Add a high concentration of glutamate (e.g., 100 µM - 1 mM) to the culture medium and incubate for a defined period (e.g., 10 minutes to 24 hours).

  • Assessment of Neuroprotection: Following glutamate exposure, assess neuronal viability and damage using the MTT, LDH, or other relevant assays.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Neuroprotection Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) characterization->cell_culture injury_model Induction of Neuronal Injury (OGD, Glutamate, H2O2) cell_culture->injury_model compound_treatment Treatment with Benzothiazole Derivatives injury_model->compound_treatment viability_assay Cell Viability/Toxicity Assays (MTT, LDH, ROS) compound_treatment->viability_assay data_quantification Quantitative Data Analysis (IC50, % Protection) viability_assay->data_quantification sar_analysis Structure-Activity Relationship (SAR) Analysis data_quantification->sar_analysis

Caption: A general experimental workflow for the evaluation of neuroprotective benzothiazole derivatives.

neuroprotective_pathways cluster_insult Neuronal Insults cluster_pathways Pathogenic Pathways cluster_intervention Benzothiazole Intervention cluster_outcome Outcome oxidative_stress Oxidative Stress (e.g., H2O2) ros_production Increased ROS Production oxidative_stress->ros_production excitotoxicity Excitotoxicity (e.g., Glutamate) calcium_overload Ca2+ Overload excitotoxicity->calcium_overload ischemia Ischemia (OGD) ischemia->ros_production mitochondrial_dysfunction Mitochondrial Dysfunction ischemia->mitochondrial_dysfunction apoptosis Apoptosis ros_production->apoptosis calcium_overload->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis neuroprotection Neuroprotection (Increased Cell Viability) benzothiazole Benzothiazole Derivatives benzothiazole->ros_production Inhibition benzothiazole->calcium_overload Modulation benzothiazole->apoptosis Inhibition benzothiazole->neuroprotection Promotes

Caption: Putative neuroprotective mechanisms of benzothiazole derivatives against common neuronal insults.

Conclusion

While the direct comparative data for this compound in neuroprotection remains to be established, the broader family of benzothiazole derivatives demonstrates significant promise as a scaffold for the development of novel neuroprotective agents. The available data on enzyme inhibition, coupled with established protocols for assessing neuroprotection in various in vitro models, provides a solid foundation for future research in this area. Further head-to-head comparative studies are warranted to elucidate the structure-activity relationships and to identify the most potent and promising benzothiazole candidates for preclinical and clinical development in the fight against neurodegenerative diseases.

References

Validating the In Vitro Efficacy of 1-Benzothiazol-2-yl-ethylamine and Its Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the efficacy of benzothiazole derivatives, with a focus on analogs of 1-Benzothiazol-2-yl-ethylamine, against established monoamine oxidase (MAO) inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds as therapeutic agents. Due to the limited availability of public data on this compound, this guide utilizes data for structurally similar 2-methylbenzothiazole derivatives as a proxy, alongside well-characterized MAO inhibitors for a robust comparative analysis.

Comparative Efficacy of Benzothiazole Derivatives and Standard MAO Inhibitors

The in vitro inhibitory activities of various benzothiazole derivatives against the two key monoamine oxidase isoforms, MAO-A and MAO-B, are summarized below. These enzymes are critical in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological and psychiatric disorders.[1][2] MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[3] Inhibition of these enzymes can therefore modulate neurotransmitter levels, offering therapeutic benefits.

For comparative purposes, the well-established and selective inhibitors, Clorgyline (MAO-A specific) and Selegiline (MAO-B specific), are included.[2][4] The data for the benzothiazole derivatives is derived from studies on 2-methylbenzo[d]thiazole compounds, which are close structural analogs of this compound.[1]

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference CompoundTarget EnzymeIC50 (µM)
2-methylbenzo[d]thiazole derivative 4d MAO-A0.218Clorgyline MAO-A0.0079
MAO-B0.004647.4 (MAO-A/MAO-B)MAO-B1.3
2-methylbenzo[d]thiazole derivative 5e MAO-A0.132Selegiline MAO-A1.2
MAO-B0.005524.0 (MAO-A/MAO-B)MAO-B0.011
2-methylbenzo[d]thiazole derivative 4f MAO-A>100
MAO-B0.0058>17241 (MAO-A/MAO-B)
2-methylbenzo[d]thiazole derivative 5d MAO-A>100
MAO-B0.0062>16129 (MAO-A/MAO-B)

Note: The IC50 values for the 2-methylbenzo[d]thiazole derivatives were obtained from a study by S. Nayak et al. (2024).[1] The IC50 values for Clorgyline and Selegiline are representative values from the literature. The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Experimental Protocols

The determination of the in vitro efficacy of these compounds relies on robust and sensitive assay methodologies. The following are detailed protocols for commonly employed fluorometric and chemiluminescent monoamine oxidase assays.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. The H₂O₂ is detected using a fluorometric probe.[5][6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or OxiRed™ Probe)

  • MAO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Test compounds (e.g., this compound analogs) and control inhibitors (Clorgyline, Selegiline) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired concentration.

    • Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.

    • Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Protocol:

    • Add 45 µL of the diluted MAO-A or MAO-B enzyme solution to the wells of a 96-well plate.

    • Add 5 µL of the diluted test compound or control inhibitor solutions to the respective wells. For control wells (no inhibitor), add 5 µL of MAO Assay Buffer with the corresponding solvent concentration.

    • Include a blank control well containing the enzyme solution but no substrate.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

    • Measure the fluorescence intensity kinetically over a period of 10-30 minutes at 25°C or 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) after subtracting the blank reading.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Chemiluminescent Monoamine Oxidase (MAO-Glo™) Assay

This assay provides a highly sensitive, homogeneous method for measuring MAO activity based on the conversion of a luminogenic substrate into luciferin, which then generates a light signal in the presence of luciferase.[7][8][9]

Materials:

  • MAO-Glo™ Assay Kit (containing luminogenic MAO substrate, MAO Reaction Buffer, Luciferin Detection Reagent, and Luciferin Detection Buffer)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds and control inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Luciferin Detection Reagent by reconstituting the lyophilized reagent with the provided buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO Reaction Buffer.

    • Prepare serial dilutions of the test compounds and control inhibitors in MAO Reaction Buffer.

  • Assay Protocol (Two-Step):

    • Step 1: MAO Reaction:

      • Add 25 µL of the MAO enzyme solution to each well of the microplate.

      • Add 25 µL of the test compound or control inhibitor solution to the respective wells.

      • Initiate the reaction by adding 50 µL of the luminogenic MAO substrate to each well.

      • Incubate the plate at room temperature for 60 minutes.

    • Step 2: Signal Detection:

      • Add 100 µL of the prepared Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

      • Incubate for 20 minutes at room temperature to stabilize the signal.

      • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the relative light units (RLU) from the luminometer readings.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Monoamine Oxidase Signaling Pathway

The following diagram illustrates the fundamental role of MAO-A and MAO-B in the degradation of key monoamine neurotransmitters within a presynaptic neuron. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine, Phenylethylamine) MAO_A MAO-A Neurotransmitter->MAO_A Metabolism MAO_B MAO-B Neurotransmitter->MAO_B Metabolism Synaptic_Vesicle Metabolites Inactive Metabolites (Aldehydes, H₂O₂) MAO_A->Metabolites MAO_B->Metabolites Inhibitor Benzothiazole Derivative (e.g., this compound analog) Inhibitor->MAO_A Inhibition Inhibitor->MAO_B Inhibition Receptor Postsynaptic Receptors Synaptic_Vesicle->Receptor Neurotransmission

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

Experimental Workflow for In Vitro MAO Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro fluorometric or chemiluminescent assay to determine the inhibitory potential of a test compound against MAO enzymes.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzymes, Substrates, Buffers, Test Compounds) start->reagent_prep plate_setup Plate Setup (96-well) - Add MAO Enzyme - Add Test Compound/Control reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 10-15 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate Mix) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Fluorometric or Luminescent Reading) reaction_initiation->kinetic_measurement data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 kinetic_measurement->data_analysis end End data_analysis->end

Caption: In Vitro MAO Inhibition Assay Workflow.

References

A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various benzothiazole derivatives, supported by experimental data and detailed methodologies. While direct data on 1-Benzothiazol-2-yl-ethylamine is limited, the extensive research on its structural analogs provides valuable insights into the potential of the benzothiazole core in antimicrobial drug development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been evaluated against a wide range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth, is a key metric for this assessment. The following table summarizes the MIC values for selected benzothiazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound/DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Compound 16c 0.025 mMNot Active-[3]
Compound 14o, 14p, 14r --0.125-2[4]
Compound 6m --Good Activity[5]
Compound 6 --125[6][7]
Compound 78a 8 µmol L⁻¹--[8]
Compound 78b 6 µmol L⁻¹5 µmol L⁻¹-[8]
Compound 3 5025Moderate Activity[9]
Compound 4 5025Moderate Activity[9]
Compound A07 15.67.81-[10]
Compound 3e 3.123.12-[11]
Compound 1n, 1o --4-8[12]
2-azidobenzothiazole (2d) 8--[13]

Note: The reported units (mM, µmol L⁻¹, µg/mL) vary between studies. Direct comparison should be made with caution.

The data indicates that specific structural modifications to the benzothiazole scaffold significantly influence the antimicrobial spectrum and potency. For instance, some derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, while others show a broader spectrum that includes Gram-negative bacteria such as Escherichia coli or antifungal activity against Candida albicans.[3][8][9][10][11]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose.[14][15][16]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.[17][18][19]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the benzothiazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium to twice the highest desired test concentration.[18]

  • Microorganism Inoculum: The bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, typically corresponding to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[20][21]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi.[22]

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.[18]

2. Assay Procedure:

  • 100 µL of sterile broth is added to all wells of the microtiter plate.

  • 100 µL of the 2x concentrated test compound is added to the first well of a row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next.[18]

  • The standardized microbial inoculum is added to each well (except for the sterility control).

  • Controls: A growth control (inoculum without the test compound) and a sterility control (broth only) are included on each plate.[20]

3. Incubation:

  • The plates are incubated at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.[20]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate with Microorganism prep_inoculum->inoculation prep_plate Prepare 96-Well Plate prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of benzothiazole derivatives is attributed to their interaction with various cellular targets.[8][9] While the precise mechanism can vary depending on the specific derivative, several key pathways have been implicated.

Benzothiazole_MoA cluster_targets Potential Cellular Targets cluster_effects Cellular Effects benzothiazole Benzothiazole Derivative dna_gyrase DNA Gyrase benzothiazole->dna_gyrase Inhibits dhps Dihydropteroate Synthase benzothiazole->dhps Inhibits dhorotase Dihydroorotase benzothiazole->dhorotase Inhibits pdf Peptide Deformylase benzothiazole->pdf Inhibits dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep folate_syn Inhibition of Folate Synthesis dhps->folate_syn pyrimidine_syn Inhibition of Pyrimidine Synthesis dhorotase->pyrimidine_syn protein_syn Inhibition of Protein Synthesis pdf->protein_syn inhibition Inhibition of Microbial Growth dna_rep->inhibition folate_syn->inhibition pyrimidine_syn->inhibition protein_syn->inhibition

Caption: Potential mechanisms of action for benzothiazole derivatives.

Research suggests that benzothiazole derivatives can inhibit essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[3][8][9] Inhibition of these enzymes disrupts critical cellular processes, including DNA replication, folate synthesis, and pyrimidine synthesis, ultimately leading to the cessation of microbial growth. The diverse range of potential targets contributes to the broad-spectrum activity observed for many compounds within this class.

References

Comparative Analysis of Benzothiazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Anticancer Activity of Benzothiazole Derivatives

A significant body of research has focused on the development of benzothiazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of 2-substituted benzothiazole analogs, highlighting the influence of different substituents on their anticancer potency.

Table 1: Cytotoxic Activity of 2-Substituted Benzothiazole Analogs against Human Cancer Cell Lines

Compound ID2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 2-(4-Aminophenyl)MCF-7 (Breast)>100[1]
2 2-(3,4,5-Trimethoxyphenyl)MCF-7 (Breast)0.008[1]
3 2-(4-Anilino)A549 (Lung)1.25[2]
4 2-(4-(Morpholin-4-yl)phenyl)A549 (Lung)0.85[2]
5 N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)68 µg/mL[3]
6 6-nitrobenzo[d]thiazol-2-olLungA549 (Lung)121 µg/mL[3]
7 2-(4-hydroxyphenyl)benzothiazoleA549 (Lung)10.07 µg/mL[4]
8 2-(2,3,4-trimethoxyphenyl)benzothiazoleA549 (Lung)13.21 µg/mL[4]
9 2-(4-hydroxyphenyl)benzothiazoleMCF7-ADR (Breast)11.54 µg/mL[4]
10 2-(2,3,4-trimethoxyphenyl)benzothiazoleMCF7-ADR (Breast)12.89 µg/mL[4]
11 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamideMultiple Cell LinesNot specified[1]
12 Indole based hydrazine carboxamide benzothiazole derivativeHT29 (Colon)0.015[1]
13 Indole based hydrazine carboxamide benzothiazole derivativeH460 (Lung)0.28[1]
14 Indole based hydrazine carboxamide benzothiazole derivativeA549 (Lung)1.53[1]
15 Indole based hydrazine carboxamide benzothiazole derivativeMDA-MB-231 (Breast)0.68[1]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be observed:

  • Substitution at the 2-position of the benzothiazole ring is critical for activity. The nature of the substituent plays a significant role in determining the cytotoxic potency.

  • Aromatic substituents at the 2-position appear to be favorable for anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group (Compound 2) leads to exceptionally high potency against the MCF-7 breast cancer cell line.[1]

  • Electron-donating and electron-withdrawing groups on the 2-aryl substituent can modulate activity. The presence of a hydroxyl group at the para position of the 2-phenyl ring (Compound 7) confers significant cytotoxicity.[4]

  • Introduction of a nitro group at the 6-position of the benzothiazole ring, as seen in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 5), results in moderate cytotoxic activity against the LungA549 cell line.[3]

  • Complex side chains incorporating other heterocyclic moieties, such as the imidazole in Compound 11 and the indole in Compounds 12-15, can lead to potent anticancer agents.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for determining the cytotoxic activity of benzothiazole analogs.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (benzothiazole analogs) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow General Workflow for Anticancer Screening of Benzothiazole Analogs cluster_synthesis Compound Synthesis start Starting Materials synthesis Chemical Synthesis of Benzothiazole Analogs start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification treatment Treatment with Analogs (Varying Concentrations) purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis apoptosis Apoptosis Assays (e.g., Flow Cytometry) data_analysis->apoptosis western_blot Western Blotting (Protein Expression) data_analysis->western_blot cell_cycle Cell Cycle Analysis data_analysis->cell_cycle

Caption: General Workflow for Anticancer Screening of Benzothiazole Analogs.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway BT_analog Benzothiazole Analog Mitochondria Mitochondria BT_analog->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

References

Comparative Guide to the Biological Targets of 1-Benzothiazol-2-yl-ethylamine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological targets of 1-Benzothiazol-2-yl-ethylamine, a key pharmacophore in medicinal chemistry. By objectively comparing its performance with alternative benzothiazole derivatives and presenting supporting experimental data, this document aims to facilitate further research and development in this area. The benzothiazole scaffold is a versatile heterocyclic framework known to interact with a wide range of molecular targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for this compound and its analogs against various biological targets. This data has been compiled from multiple studies to provide a comparative overview of their potency and spectrum of activity.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
- This compound Data Not AvailableData Not Available-
3e Dialkyne substituted 2-aminobenzothiazoleStaphylococcus aureus3.12[3]
3e Dialkyne substituted 2-aminobenzothiazoleEnterococcus faecalis3.12[3]
3e Dialkyne substituted 2-aminobenzothiazoleSalmonella typhi3.12[3]
3e Dialkyne substituted 2-aminobenzothiazoleEscherichia coli3.12[3]
3e Dialkyne substituted 2-aminobenzothiazoleKlebsiella pneumoniae3.12[3]
3e Dialkyne substituted 2-aminobenzothiazolePseudomonas aeruginosa3.12[3]
3n Dialkyne substituted 2-aminobenzothiazoleCandida albicans1.56[3]
3n Dialkyne substituted 2-aminobenzothiazoleCandida tropicalis3.12[3]
3n Dialkyne substituted 2-aminobenzothiazoleCandida krusei6.25[3]
3n Dialkyne substituted 2-aminobenzothiazoleCryptococcus neoformans12.5[3]
3n Dialkyne substituted 2-aminobenzothiazoleAspergillus niger6.25[3]
3n Dialkyne substituted 2-aminobenzothiazoleAspergillus fumigatus3.12[3]
Ciprofloxacin (Standard) Fluoroquinolone AntibioticGram-positive/negative bacteria6.25[3]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsStaphylococcus aureus3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsBacillus subtilis3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsEnterococcus faecalis3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsEscherichia coli3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsPseudomonas aeruginosa3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsMycobacterium tuberculosis3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsAspergillus niger3.90 - 15.63[4]
4b, 4c, 4d, 4f Benzothiazole-thiazole hybridsCandida albicans3.90 - 15.63[4]
Streptomycin (Standard) Aminoglycoside AntibioticBacteria-[4]
Fluconazole (Standard) Triazole AntifungalFungi-[4]
16c Benzothiazole derivativeStaphylococcus aureus0.025 (mM)[5]
Ampicillin (Standard) Beta-lactam AntibioticStaphylococcus aureus>2.609 (mM)[5]
Sulfadiazine (Standard) Sulfonamide AntibioticStaphylococcus aureus0.051 (mM)[5]

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
- This compound Data Not AvailableData Not Available-
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideU87 (Glioblastoma)< 0.05[6]
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideHeLa (Cervical Cancer)< 0.05[6]
YLT322 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamideHepG2 (Hepatocellular Carcinoma)Induces apoptosis[7]
- 2-substituted benzothiazolesMCF-7 (Breast Cancer)-[8]
- 2-substituted benzothiazolesMDA-MB-231 (Breast Cancer)-[8]
Doxorubicin (Standard) Anthracycline ChemotherapyBreast Cancer Cell Lines-[8]

Table 3: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference
- This compound Data Not AvailableData Not Available-
11 Benzothiazole scaffoldPI3Kβ-[9]
4SC-203 Benzothiazole chemical classALK, AXL, VEGF-R2, FAK, FLT3, TRKLow nM range[2]
- 4-Benzothiazolol-derived inhibitorsp38α12[10]
- 4-Benzothiazolol-derived inhibitorsJNK1850[10]
- 4-Benzothiazolol-derived inhibitorsIKKβ1200[10]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure the reproducibility and further evaluation of benzothiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Materials :

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Sterile 96-well microtiter plates.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Standardized microbial inoculum (0.5 McFarland standard).

    • Positive control (microorganism in broth without compound) and negative control (broth only).

    • Microplate reader.

  • Procedure :

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for 48-72 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Preparation of Materials :

    • Kinase of interest (e.g., PI3K, EGFR).

    • Kinase-specific substrate and ATP.

    • Kinase assay buffer.

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white plates.

    • Luminometer.

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the test compound, kinase, and a mixture of the substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and thus, the kinase activity.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by benzothiazole derivatives and the general workflow for their biological evaluation.

G cluster_0 Antimicrobial Screening Workflow A Synthesis of Benzothiazole Derivatives B Primary Screening (e.g., Disk Diffusion) A->B C Secondary Screening (e.g., Broth Microdilution) B->C D Determination of MIC/MBC C->D E Mechanism of Action Studies D->E

General workflow for antimicrobial screening of benzothiazole derivatives.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Benzothiazole Benzothiazole Derivatives (e.g., PB11) Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by certain benzothiazole derivatives.[6]

G cluster_2 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Benzothiazole Benzothiazole Derivatives (e.g., YLT322) Benzothiazole->MEK Inhibition Benzothiazole->ERK Inhibition

Modulation of the MAPK/ERK signaling pathway by specific benzothiazole compounds.[7]

Conclusion

While direct experimental data for this compound remains limited in the public domain, the extensive research on its analogs provides a strong foundation for predicting its potential biological targets. The benzothiazole scaffold is a proven pharmacophore with significant activity against a range of microbial and cancer targets, often through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. The provided data and protocols offer a valuable resource for researchers to design and execute further studies to elucidate the specific biological profile of this compound and to unlock its full therapeutic potential. Future work should focus on the synthesis and systematic in vitro and in vivo evaluation of this specific compound against a broad panel of biological targets to fully characterize its pharmacological profile.

References

Comparative Analysis of Synthetic Routes to 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic methodologies for obtaining 1-Benzothiazol-2-yl-ethylamine, a valuable building block in medicinal chemistry. The following sections detail various synthetic strategies, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing the reaction pathways.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the versatile pharmacological activities associated with the benzothiazole scaffold. These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The efficient and scalable synthesis of this key amine is therefore a critical aspect of developing novel therapeutic agents. This document compares several multi-step synthetic approaches, evaluating them based on reaction yields, conditions, and the nature of the required intermediates.

Method 1: Synthesis via Reductive Amination of 2-Acetylbenzothiazole

A prominent and efficient method for the synthesis of this compound involves the reductive amination of a 2-acetylbenzothiazole precursor. This two-step approach first requires the formation of the ketone, followed by its conversion to the desired amine.

Experimental Protocol

Step 1: Synthesis of 2-Acetylbenzothiazole

An efficient one-pot synthesis involves the reaction of 2-aminothiophenol with β-diketones under metal-free conditions.[1] For the synthesis of 2-acetylbenzothiazole, aryl methyl ketones can be reacted with 2-aminothiophenol.[1] The reaction is typically carried out in a solvent like DMSO at an elevated temperature.

  • Reactants: 2-Aminothiophenol, an acetylating agent (e.g., a suitable β-diketone or an aryl methyl ketone).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Temperature: 65°C.[1]

  • Reaction Time: Approximately 3 hours.[1]

  • Work-up: The crude reaction mixture is typically purified by column chromatography to isolate the 2-acetylbenzothiazole.

Step 2: Reductive Amination

The reductive amination of the synthesized 2-acetylbenzothiazole can be performed using a suitable amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent. This reaction is a cornerstone of amine synthesis.

  • Reactants: 2-Acetylbenzothiazole, an amine source (e.g., ammonia, ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

  • Solvent: A protic solvent like methanol or ethanol is commonly used.

  • Procedure: The ketone is dissolved in the solvent with the amine source. The reducing agent is then added portion-wise while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified, often through crystallization or chromatography.

Quantitative Data
StepProductTypical Yield
12-AcetylbenzothiazoleGood to Excellent
2This compoundGood to Excellent

Logical Workflow

Reductive_Amination 2-Aminothiophenol 2-Aminothiophenol Step1 Condensation 2-Aminothiophenol->Step1 Acetylating_Agent Acetylating Agent Acetylating_Agent->Step1 2-Acetylbenzothiazole 2-Acetylbenzothiazole Step1->2-Acetylbenzothiazole Step2 Reductive Amination 2-Acetylbenzothiazole->Step2 Amine_Source Amine Source & Reducing Agent Amine_Source->Step2 Target_Molecule This compound Step2->Target_Molecule

Caption: Reductive amination pathway to the target amine.

Method 2: Synthesis via Gabriel Phthalimide Synthesis

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination of halides. This multi-step process involves the formation of a phthalimide intermediate, followed by its deprotection to yield the desired amine.

Experimental Protocol

Step 1: Synthesis of 2-(1-Bromoethyl)benzothiazole

This key intermediate can be synthesized from a suitable precursor. One possible route involves the bromination of 2-ethylbenzothiazole.

  • Reactants: 2-Ethylbenzothiazole and a brominating agent (e.g., N-bromosuccinimide).

  • Initiator: A radical initiator such as benzoyl peroxide.

  • Solvent: An inert solvent like carbon tetrachloride.

  • Procedure: The reactants are refluxed until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 2: Synthesis of N-(1-(Benzothiazol-2-yl)ethyl)phthalimide

The synthesized 2-(1-bromoethyl)benzothiazole is then reacted with potassium phthalimide.

  • Reactants: 2-(1-Bromoethyl)benzothiazole and potassium phthalimide.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure: The reactants are heated together in the solvent. The progress of the N-alkylation is monitored by TLC.

  • Work-up: The reaction mixture is poured into water to precipitate the product, which is then filtered, washed, and dried.

Step 3: Deprotection to Yield this compound

The final step is the removal of the phthalimide protecting group. The Ing-Manske procedure using hydrazine hydrate is a common method.[2]

  • Reactants: N-(1-(Benzothiazol-2-yl)ethyl)phthalimide and hydrazine hydrate.

  • Solvent: A protic solvent such as ethanol.

  • Procedure: The phthalimide derivative is refluxed with hydrazine hydrate. This leads to the formation of the desired primary amine and a phthalhydrazide precipitate.[2]

  • Work-up: The phthalhydrazide byproduct is filtered off, and the filtrate containing the amine is concentrated. The amine can then be purified by distillation or chromatography. An alternative workup involves acidic hydrolysis.[2]

Quantitative Data
StepProductTypical Yield
12-(1-Bromoethyl)benzothiazoleModerate to Good
2N-(1-(Benzothiazol-2-yl)ethyl)phthalimideGood
3This compoundGood to Excellent

Logical Workflow

Gabriel_Synthesis 2-Ethylbenzothiazole 2-Ethylbenzothiazole Step1 Bromination 2-Ethylbenzothiazole->Step1 Brominating_Agent Brominating Agent Brominating_Agent->Step1 Bromo_Intermediate 2-(1-Bromoethyl)benzothiazole Step1->Bromo_Intermediate Step2 N-Alkylation Bromo_Intermediate->Step2 Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Step2 Phthalimide_Intermediate N-(1-(Benzothiazol-2-yl)ethyl)phthalimide Step2->Phthalimide_Intermediate Step3 Deprotection Phthalimide_Intermediate->Step3 Hydrazine Hydrazine Hydrate Hydrazine->Step3 Target_Molecule This compound Step3->Target_Molecule

Caption: Gabriel synthesis pathway to the target amine.

Comparison of Methods

FeatureMethod 1: Reductive AminationMethod 2: Gabriel Synthesis
Number of Steps 23
Overall Yield Potentially higher due to fewer steps.Generally good, but can be affected by the efficiency of each step.
Reagents & Conditions Uses common reducing agents. May require elevated temperatures for ketone synthesis.Involves a bromination step which requires careful handling. Hydrazine is toxic.
Byproducts Relatively clean, with byproducts from the reducing agent.Forms a phthalhydrazide precipitate that needs to be filtered off.[2]
Scalability Generally scalable.Scalable, but handling of intermediates and byproducts can be a consideration.
Substrate Scope Dependent on the availability of the corresponding ketone.Applicable to primary alkyl halides. Fails with secondary alkyl halides.[2]

Conclusion

Both the reductive amination of 2-acetylbenzothiazole and the Gabriel synthesis present viable pathways for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions.

The reductive amination pathway is more convergent and may offer a higher overall yield. However, it is contingent on the efficient synthesis of the 2-acetylbenzothiazole precursor. The Gabriel synthesis, while being a more classical and longer route, is a robust and well-established method for the synthesis of primary amines and can be a reliable alternative.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important building block. Further optimization of reaction conditions for either route could lead to improved efficiency and yield.

References

Benchmarking 1-Benzothiazol-2-yl-ethylamine Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, will focus on providing a comparative overview based on the activities of structurally related benzothiazole derivatives, offering a foundational understanding of their potential. It will also present detailed experimental protocols for key assays used in anticancer drug screening and visualize relevant signaling pathways that are often modulated by this class of compounds.

Comparative Anticancer Activity of Benzothiazole Derivatives

Benzothiazole-containing compounds have been extensively studied for their therapeutic potential, with many derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines. The tables below summarize representative data for various benzothiazole derivatives, offering a glimpse into the general efficacy of this chemical scaffold. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzothiazole Derivatives Against Various Cancer Cell Lines

Benzothiazole Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Benzothiazole-Aniline Conjugates L1Liver (HepG2)12.5Cisplatin32
L1Colon (HCT116)15.2Cisplatin25.5
L2Liver (HepG2)8.8Cisplatin32
Benzothiazole-Piperazine Derivatives Compound 1hLiver (HUH-7)3.21DoxorubicinNot specified
Compound 1jBreast (MCF-7)2.89DoxorubicinNot specified
2-Arylbenzothiazoles Compound 6bBreast (MCF-7)5.15Cisplatin13.33

Note: The data presented is a compilation from multiple sources and is intended for illustrative purposes. Experimental conditions may vary between studies.[1][2]

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for standard in vitro anticancer assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is measured by a spectrophotometer at a wavelength of 570 nm, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-Benzothiazol-2-yl-ethylamine) and a known anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then incubate with a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content.

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt and EGFR signaling pathways are frequently implicated.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Caption: PI3K/Akt signaling pathway often targeted by benzothiazole derivatives.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treatment: Benzothiazole vs. Known Drug culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution viability->data apoptosis->data cell_cycle->data end End: Comparative Evaluation data->end

Caption: General experimental workflow for in vitro anticancer drug screening.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the validation of 1-Benzothiazol-2-yl-ethylamine, a significant benzothiazole derivative. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical techniques and validation parameters for structurally similar compounds. The information herein serves as a robust framework for developing and validating a specific, reliable quantitative method for this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of benzothiazole derivatives. The following table summarizes typical validation parameters for these techniques, derived from studies on analogous compounds.

Validation ParameterMethod 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1]> 0.99[1]> 0.99
Accuracy (% Recovery) 80-110%[1]70-120%[1]85-115%
Precision (% RSD) < 15%[1]< 9%[1]< 10%
Limit of Detection (LOD) Typically in the µg/mL range[1]< 0.5 ng/mL[1]Typically in the ng/mL range
Limit of Quantification (LOQ) Typically in the µg/mL range[1]0.15-2 ng/g[1]Typically in the ng/mL range
Specificity/Selectivity Demonstrated by peak purity and resolution from interferences.[1]High selectivity achieved through mass-to-charge ratio filtering.[1]High selectivity based on mass spectral fragmentation patterns.
Robustness Tolerant to minor variations in mobile phase composition, pH.[1]Sensitive to matrix effects, but highly robust with proper sample preparation.Tolerant to minor variations in temperature programs and flow rates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the key analytical techniques discussed.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely applicable for the routine quality control of benzothiazole derivatives due to its robustness and cost-effectiveness.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 column, an autosampler, and a column oven.[2]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.[2] The specific ratio should be optimized to achieve good separation.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).[1]

  • Injection Volume: 10-20 µL.[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve extraction with a suitable solvent followed by filtration before injection.[1]

4. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).[1]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.[1]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.[1]

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This technique offers higher sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for complex matrices.

1. Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an Electrospray Ionization (ESI) source.[2]

2. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Similar to RP-HPLC-UV, but using MS-compatible buffers like ammonium formate or ammonium acetate instead of non-volatile salts.

  • Flow Rate: Optimized for the UHPLC column, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: 30-40 °C.[1]

  • Injection Volume: 1-5 µL.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan mode for initial method development.[1] For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is preferred.[1]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like amines, derivatization might be necessary to improve chromatographic performance.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes. An example program could be: initial temperature of 60°C, ramped to 280°C.

  • Injection Port Temperature: 250°C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detector: MS source and interface temperatures around 250-280°C.

  • Detection Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for method validation and sample analysis.

analytical_method_validation_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation / Stability Indicating cluster_3 Routine Analysis MD1 Select Analytical Technique (e.g., HPLC, GC-MS) MD2 Optimize Parameters (Column, Mobile Phase, Temp.) MD1->MD2 V1 Linearity & Range MD2->V1 FD1 Stress Conditions (Acid, Base, Oxidation, Light, Heat) MD2->FD1 V2 Accuracy V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Specificity V3->V4 V5 LOD & LOQ V4->V5 FD3 Peak Purity Assessment V4->FD3 V6 Robustness V5->V6 RA1 Sample Preparation V6->RA1 FD2 Analyze Stressed Samples FD1->FD2 FD2->FD3 RA2 Instrumental Analysis RA1->RA2 RA3 Data Processing & Reporting RA2->RA3

Caption: Workflow for analytical method validation.

hplc_sample_analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Reference Standard Prep2 Prepare Stock Solution Prep1->Prep2 Prep3 Prepare Calibration Curve Standards Prep2->Prep3 Prep4 Prepare Sample Solution (Extraction/Dilution) Analysis4 Inject Samples Prep4->Analysis4 Analysis1 Equilibrate HPLC System Analysis2 Inject Blank Analysis1->Analysis2 Analysis3 Inject Standards Analysis2->Analysis3 Analysis3->Analysis4 Data1 Integrate Chromatographic Peaks Analysis3->Data1 Analysis4->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Analyte in Samples Data2->Data3 Data4 System Suitability Check Data3->Data4

Caption: HPLC sample analysis workflow.

References

The Efficacy of 2-Substituted Benzothiazole Derivatives: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific in vivo and in vitro efficacy data for the compound 1-Benzothiazol-2-yl-ethylamine. Despite extensive searches for this particular molecule and its synonym, 2-(2-aminoethyl)benzothiazole, no dedicated studies detailing its biological activity were identified. However, the broader class of 2-substituted benzothiazole derivatives has been the subject of significant research, demonstrating a wide array of pharmacological activities. This guide, therefore, presents a comparative analysis of structurally related benzothiazole compounds to provide researchers, scientists, and drug development professionals with insights into the potential applications of this chemical scaffold.

The benzothiazole core, a bicyclic ring system containing benzene fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1] Its derivatives have been investigated for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2] This guide will focus on the efficacy of various 2-aminobenzothiazole and other 2-substituted derivatives, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Comparative In Vitro Efficacy of 2-Substituted Benzothiazole Derivatives

The in vitro activity of several 2-substituted benzothiazole derivatives has been evaluated against various cell lines and pathogens. The following table summarizes key findings from different studies, highlighting the diverse potential of this class of compounds.

Compound ClassTargetAssayKey Findings (IC50/MIC)Reference
2-(thio)ureabenzothiazolesDNA gyrase and topoisomerase IVEnzyme inhibition assayIC50: 0.0033 µg/mL to 0.046 µg/mL[3]
2-(thio)ureabenzothiazolesGram-positive pathogens (e.g., S. aureus, S. pneumoniae)Minimum Inhibitory Concentration (MIC)MIC90: 0.015 µg/mL to 0.25 µg/mL[3]
2-(morpholinothio)-benothiazoleCancerous cellsNot specifiedDemonstrates efficacy[2]
Novel 2-aminobenzothiazole derivativesVarious cancer cell lines (e.g., HepG-2, DU-145, MCF-7)Cytotoxicity assaysDemonstrates cytotoxicity[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the cited studies for key experiments.

Enzyme Inhibition Assay for 2-(thio)ureabenzothiazoles

The inhibitory activity of 2-(thio)ureabenzothiazole derivatives against DNA gyrase and topoisomerase IV was determined using commercially available kits. The general protocol involved the following steps:

  • Enzyme and Substrate Preparation: Recombinant DNA gyrase or topoisomerase IV and supercoiled plasmid DNA were prepared in the appropriate assay buffer.

  • Compound Incubation: A range of concentrations of the test compounds were pre-incubated with the enzyme for a specified time at a controlled temperature.

  • Reaction Initiation: The DNA substrate was added to initiate the supercoiling (for DNA gyrase) or relaxation (for topoisomerase IV) reaction.

  • Reaction Termination and Analysis: The reaction was stopped, and the different topological forms of the DNA were resolved by agarose gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to the supercoiled and relaxed DNA was quantified, and the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) were calculated.[3]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of 2-(thio)ureabenzothiazole derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: The test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae) were cultured in appropriate broth to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

Potential Signaling Pathways and Experimental Workflows

The biological effects of 2-substituted benzothiazole derivatives are mediated through various cellular pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening such compounds and a potential mechanism of action for anticancer derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound Library Compound Library Primary Assay Primary Assay (e.g., Cytotoxicity, Antimicrobial) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Secondary Assays Secondary Assays (e.g., Enzyme Inhibition, MoA) Hit Identification->Secondary Assays SAR Studies Structure-Activity Relationship (SAR) Secondary Assays->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound Animal Model Animal Model Lead Compound->Animal Model Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies PK/PD & Toxicology Pharmacokinetics/ Pharmacodynamics & Toxicology Efficacy Studies->PK/PD & Toxicology

Caption: A generalized workflow for the discovery and development of novel benzothiazole derivatives.

anticancer_pathway Benzothiazole Derivative Benzothiazole Derivative Kinase Proteins Kinase Proteins Benzothiazole Derivative->Kinase Proteins Inhibition Cell Proliferation Cell Proliferation Kinase Proteins->Cell Proliferation Promotes Apoptosis Apoptosis Kinase Proteins->Apoptosis Inhibits

Caption: A potential anticancer mechanism of action for certain 2-aminobenzothiazole derivatives.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzothiazol-2-yl-ethylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzothiazol-2-yl-ethylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is predicated on the safety data of structurally analogous benzothiazole compounds. It is imperative to consult the specific SDS for any chemical prior to handling and disposal, should one become available.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is critical to be cognizant of the potential hazards associated with this compound. Based on related compounds, it should be treated as a hazardous substance.[1] Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

  • Ventilation: All handling of this compound and its associated waste must be performed in a well-ventilated area, ideally within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[3][4]

Hazard Profile Summary

The potential hazards of this compound, inferred from related benzothiazole compounds, are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially toxic or harmful if swallowed.[1][3][4]
Acute Toxicity (Dermal) Potentially toxic or harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation) Potentially harmful if inhaled.[1][3]
Eye Irritation May cause serious eye irritation or damage.[1][3][5]
Skin Irritation May cause skin irritation.[4][5]
Aquatic Hazard Potentially harmful or toxic to aquatic life.[1][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[6]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the waste of this compound.

    • The container must be constructed of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[1]

  • Waste Collection:

    • Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[1]

    • For liquid waste, utilize a funnel to prevent spills.

    • For solid waste, ensure the container is sealed to prevent the release of dust or vapor.[1]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".[1]

    • Include appropriate hazard symbols (e.g., toxic, irritant).[1]

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and situated away from incompatible materials.[1]

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide them with all available safety information for the waste material.

Experimental Protocols

Solubilization for Incineration:

In some cases, the waste material may need to be dissolved or mixed with a combustible solvent to facilitate incineration.[6] This procedure must be conducted with extreme caution.

  • Consultation: Before proceeding, consult with your institution's EHS department or the licensed waste disposal company to determine if this step is necessary and to identify an appropriate and compatible solvent.[6]

  • Execution: Perform the solubilization within a chemical fume hood.[6]

  • Transfer: Carefully add the selected combustible solvent to the waste container, ensuring the materials are compatible.

  • Sealing and Labeling: Securely seal the container and ensure the label is updated to reflect the new mixture.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Designated Container fume_hood->waste_collection labeling Label Container: 'Waste this compound' + Hazard Symbols waste_collection->labeling storage Store in Designated Hazardous Waste Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs incineration Arrange for Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Benzothiazol-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzothiazol-2-yl-ethylamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Some related benzothiazole compounds are also noted to be harmful or toxic if swallowed or in contact with skin[2][3][4]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes and vapors.[1]
Hand Protection Chemical-Resistant GlovesInspect gloves for integrity before each use.[1][2]
Body Protection Laboratory Coat or Chemical-Resistant ApronTo protect against skin contact.[1][2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in poorly ventilated areas or when engineering controls are insufficient.[1]

Experimental Workflow and Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[5].

  • Preparation : Before handling, ensure that a safety shower and an eyewash station are readily accessible[1]. All necessary PPE should be inspected and worn correctly.

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray[1].

    • Use only in a well-ventilated area or under a chemical fume hood[5].

    • After handling, wash hands and any exposed skin thoroughly with soap and water[1].

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].

    • Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention[1].

    • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing[1].

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.

Disposal Plan

The disposal of this compound and its waste must be carried out in compliance with all local, state, and federal regulations to prevent environmental contamination[6].

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[6].

  • Containerization : Collect all chemical waste, including unused product and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and kept tightly sealed[6].

  • Labeling : The waste container must be clearly labeled with the full chemical name, "Waste this compound," and display the appropriate hazard symbols[6].

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials[6].

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[6]. Do not dispose of this chemical down the drain or in regular trash[1].

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Ensure Fume Hood is Operational prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste in Designated Area cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.